molecular formula C8H6BrN3 B8691465 2-bromo-4-(1H-pyrazol-1-yl)pyridine

2-bromo-4-(1H-pyrazol-1-yl)pyridine

Katalognummer: B8691465
Molekulargewicht: 224.06 g/mol
InChI-Schlüssel: XEEWOMHURIGWAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(1H-pyrazol-1-yl)pyridine (CAS 1159815-42-5) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine core substituted with both a bromo atom and a 1H-pyrazol-1-yl group, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions . Pyrazoline and pyrazole derivatives, as a class of compounds, are recognized for their wide spectrum of pharmacological activities. Research indicates that such heterocycles are frequently explored as key structural motifs in the development of therapeutic agents with potential applications as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents . The specific substitution pattern on this molecule makes it a prime candidate for use as an intermediate in the synthesis of compounds for cannabinoid CB1 receptor research, an area of high interest for treating disorders such as obesity, diabetes, and schizophrenia . Furthermore, the pyrazole-pyridine architecture is commonly employed in the design of tridentate ligands for coordination chemistry . This product is intended for research purposes only. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. The molecular formula is C8H6BrN3, and it has a molecular weight of 224.06 g/mol .

Eigenschaften

Molekularformel

C8H6BrN3

Molekulargewicht

224.06 g/mol

IUPAC-Name

2-bromo-4-pyrazol-1-ylpyridine

InChI

InChI=1S/C8H6BrN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H

InChI-Schlüssel

XEEWOMHURIGWAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=CC(=NC=C2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-(1H-pyrazol-1-yl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the design of bifunctional heteroaromatic scaffolds is critical for rapid structure-activity relationship (SAR) exploration. 2-Bromo-4-(1H-pyrazol-1-yl)pyridine represents a highly versatile, orthogonal building block. It seamlessly integrates the rigid, hydrogen-bond accepting properties of a 1-arylpyrazole motif with the transition-metal-catalyzed cross-coupling potential of a 2-bromopyridine core. This technical guide provides an in-depth analysis of its physicochemical properties, the electronic causality governing its reactivity, and self-validating experimental protocols for its synthesis and downstream functionalization.

Structural and Physicochemical Profiling

The molecular architecture of 2-bromo-4-(1H-pyrazol-1-yl)pyridine (C₈H₆BrN₃) creates a unique electronic "push-pull" system. The central pyridine ring acts as an electron sink, which is further modulated by the electron-withdrawing inductive effect of the C2-bromine and the resonance-donating/inductive-withdrawing balance of the C4-pyrazole ring.

Understanding these baseline parameters is essential for predicting its behavior in biological systems and chromatographic purification.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Implication
Molecular Weight 224.06 g/mol High ligand efficiency; ideal low-MW starting material for fragment-based drug design (FBDD).
Chemical Formula C₈H₆BrN₃Halogenated heteroaromatic system.
Topological Polar Surface Area (TPSA) 30.71 ŲExcellent membrane permeability profile; well within the Lipinski Rule of 5 limits for CNS penetration.
Hydrogen Bond Acceptors (HBA) 2Pyridine nitrogen (N1) and Pyrazole nitrogen (N2) act as distinct interaction vectors for kinase hinge-binding.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and passive diffusion.
Calculated LogP (cLogP) ~1.9 - 2.1Optimal lipophilicity for oral bioavailability; prevents non-specific hydrophobic trapping.
Physical State Crystalline SolidHigh lattice energy due to planar pi-stacking; facilitates easy handling and purification.

Electronic Causality and Mechanistic Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic route design relies on exploiting the inherent electronic biases of a molecule. The reactivity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is defined by two primary nodes:

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of this scaffold typically begins with 2-bromo-4-fluoropyridine . The challenge lies in chemoselectivity: how do we ensure the pyrazole nucleophile attacks the C4 position rather than the C2 position?

The causality is twofold. First, fluorine is a vastly superior leaving group in SₙAr reactions compared to bromine. The high electronegativity of fluorine stabilizes the anionic Meisenheimer transition state[1]. Second, the C4 position is para to the strongly electron-withdrawing pyridine nitrogen, allowing the negative charge of the intermediate to be delocalized directly onto the nitrogen atom. This lowers the activation energy barrier for C4 attack, rendering the C2-bromine virtually untouched during the reaction [2].

Palladium-Catalyzed Cross-Coupling at C2

Once the pyrazole is installed, the C2-bromine becomes the synthetic focal point. The C-Br bond is highly polarized and primed for oxidative addition by Pd(0) species. The presence of the C4-pyrazole slightly deactivates the pyridine ring electronically, which actually stabilizes the resulting Pd(II) intermediate, preventing premature decomposition and ensuring high catalytic turnover during Suzuki-Miyaura or Buchwald-Hartwig couplings [3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By adhering strictly to the stoichiometric ratios, temperature controls, and specific workup procedures, the chemical equilibrium is forced toward the desired product, minimizing side reactions.

Protocol A: Regioselective Synthesis via SₙAr

Objective: Synthesize 2-bromo-4-(1H-pyrazol-1-yl)pyridine from 2-bromo-4-fluoropyridine.

  • Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.05 equivalents, 10.5 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents, 20.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF, 25 mL). Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic.

  • Electrophile Addition: Slowly add 2-bromo-4-fluoropyridine (1.0 equivalent, 10.0 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Aqueous Workup (Self-Validation Step): Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product, being highly lipophilic, will precipitate. If the product oils out, extract with Ethyl Acetate (3 x 50 mL), wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2) to yield the pure product.

SNAr_Pathway A 2-Bromo-4-fluoropyridine (Electrophile) D Meisenheimer Complex (Stabilized Intermediate) A->D Addition Step B 1H-Pyrazole (Nucleophile) C Base (K2CO3) Deprotonation B->C -H+ C->A Pyrazolide attack at C4 E 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (Product) D->E Elimination of F-

Caption: SₙAr synthesis pathway of 2-bromo-4-(1H-pyrazol-1-yl)pyridine via Meisenheimer complex.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Arylate the C2 position to generate a 2-aryl-4-(1H-pyrazol-1-yl)pyridine derivative.

  • Reaction Assembly: In a Schlenk tube, combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equivalent, 1.0 mmol), phenylboronic acid (1.2 equivalents, 1.2 mmol), and K₂CO₃ (2.5 equivalents, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step.

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides; rigorous degassing ensures catalytic viability.

  • Coupling: Seal the tube and heat to 90 °C for 8 hours.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA PdII Pd(II) Intermediate OA->PdII + 2-Bromo-4-(1H-pyrazol-1-yl)pyridine TM Transmetalation (Arylboronic Acid) PdII->TM + Base / H2O PdII_Aryl Diaryl Pd(II) Complex TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Prod 2-Aryl-4-(1H-pyrazol-1-yl)pyridine RE->Prod Product Release

Caption: Suzuki-Miyaura catalytic cycle for the C2-arylation of the pyrazolyl-pyridine scaffold.

Applications in Drug Development

The 2-substituted-4-(1H-pyrazol-1-yl)pyridine motif is a privileged scaffold in oncology and neuropharmacology. The pyridine nitrogen frequently acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., CDK, p38 MAP kinase), while the pyrazole ring extends into the solvent-exposed region or hydrophobic pockets, dictating target selectivity. By utilizing 2-bromo-4-(1H-pyrazol-1-yl)pyridine as a core building block, medicinal chemists can rapidly generate diverse libraries of kinase inhibitors simply by varying the boronic acid in the final Suzuki coupling step.

References

  • Bhagwat, A., Campi, E. M., Potdar, M. K., Jackson, W. R., & Hearn, M. T. W. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Green Chemistry Letters and Reviews, 5(3), 447-453.[Link]

  • Fast, W., et al. (2011). Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase. Journal of the American Chemical Society, 133(6), 1836–1845.[Link]

  • Yang, Y., & Kuang, C. (2015). Facile Synthesis of 1-Arylpyrazoles. Synthesis, 47(15), 2281-2284.[Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 2-bromo-4-(1H-pyrazol-1-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this molecule. We will explore the causal relationships behind the observed chemical shifts and coupling patterns, grounded in established principles and supported by authoritative references.

Introduction: The Structural Significance of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

The molecule 2-bromo-4-(1H-pyrazol-1-yl)pyridine is a substituted heteroaromatic compound of interest in medicinal chemistry and materials science. Its structure combines a brominated pyridine ring with a pyrazole moiety, offering multiple sites for further functionalization. Accurate structural characterization is paramount for understanding its reactivity and potential applications. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each nucleus.[1]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-bromo-4-(1H-pyrazol-1-yl)pyridine with systematic atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[2]

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

The following table summarizes the predicted ¹H NMR chemical shifts for 2-bromo-4-(1H-pyrazol-1-yl)pyridine, based on data from analogous substituted pyridines and pyrazoles.[3][4] The predictions are for a standard deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Pyridine Protons
H6'8.35 - 8.45Doublet (d)JH6'-H5' ≈ 5.5Deshielded due to proximity to the electronegative nitrogen and the bromine atom.[3][5]
H5'7.20 - 7.30Doublet of doublets (dd)JH5'-H6' ≈ 5.5, JH5'-H3' ≈ 2.0Shielded relative to H6' but influenced by both adjacent protons.
H3'7.60 - 7.70Doublet (d)JH3'-H5' ≈ 2.0Deshielded by the pyrazolyl substituent and influenced by the para-bromo group.
Pyrazole Protons
H58.00 - 8.10Doublet (d)JH5-H4 ≈ 2.5Deshielded due to proximity to the pyridyl ring and the adjacent pyrazole nitrogen.
H37.70 - 7.80Doublet (d)JH3-H4 ≈ 1.5Less deshielded than H5.
H46.50 - 6.60Triplet (t) or ddJH4-H5 ≈ 2.5, JH4-H3 ≈ 1.5Shielded relative to other pyrazole protons, appearing as a triplet-like signal due to coupling with H3 and H5.[6][7]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms are based on known substituent effects in pyridine and pyrazole systems.[8][9] The presence of the bromine atom and the nitrogen-containing rings significantly influences the carbon chemical shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyridine Carbons
C2'142.0 - 144.0Carbon bearing the bromine atom, significantly deshielded.[3]
C3'115.0 - 117.0Shielded carbon atom on the pyridine ring.
C4'150.0 - 152.0Deshielded due to attachment of the electronegative pyrazolyl group.
C5'122.0 - 124.0Typical chemical shift for a β-carbon in a substituted pyridine.
C6'150.5 - 152.5Deshielded due to proximity to the ring nitrogen.[3]
Pyrazole Carbons
C3140.0 - 142.0Deshielded due to proximity to two nitrogen atoms.[10]
C4108.0 - 110.0Most shielded carbon in the pyrazole ring.[8]
C5128.0 - 130.0Deshielded relative to C4.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the sample in a clean NMR tube.[6]

  • Mixing: Gently agitate the tube until the sample is fully dissolved.

NMR Spectrometer Setup and Data Acquisition

cluster_workflow NMR Data Acquisition and Interpretation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Spectrometer Setup (Locking and Shimming) A->B C 1D ¹H NMR Acquisition (zg30 pulse program) B->C D 1D ¹³C NMR Acquisition (zgpg30 pulse program) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Splitting) E->F G Structural Elucidation F->G

Caption: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[9]

  • Number of Scans: 16 to 64, depending on concentration.

  • Relaxation Delay (d1): 1-2 seconds.[9]

  • Spectral Width: -2 to 12 ppm.[9]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[9]

  • Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.[9]

  • Relaxation Delay (d1): 2-5 seconds.

Conclusion and Further Work

This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 2-bromo-4-(1H-pyrazol-1-yl)pyridine based on established spectroscopic principles and data from analogous compounds. The provided experimental protocol offers a robust method for obtaining high-quality spectra. For unambiguous assignment of all signals, especially the quaternary carbons and closely resonating protons, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[6][11] These advanced techniques would provide definitive correlations between protons and carbons, solidifying the structural elucidation.

References

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Claramunt, R. M., López, C., García, M. Á., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 537-543.
  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • BenchChem. (n.d.). Application Note: ¹H and ¹³C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) ¹H NMR spectrum.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • SciSpace. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles.
  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times.
  • YouTube. (2023, December 4). NMR Spectroscopy Interpretation (Example).
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
  • PubChemLite. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • (n.d.). NMR Chemical Shifts.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • ResearchGate. (2026, February 9). (PDF) ¹H and ¹³C NMR study of perdeuterated pyrazoles.
  • Sapphire Bioscience. (n.d.). 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

Sources

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Pyrazole-Substituted Heterocycles: A Case Study on 4-bromo-2-(1H-pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Molecular Architecture

In the realm of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is paramount. It is this architecture that dictates biological activity, physical properties, and ultimately, the therapeutic or functional potential of a compound. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, and the pyrazole moiety, a versatile building block known for its diverse biological activities, are frequently combined to create novel chemical entities with significant promise.[1][2][3][4] This guide was initially intended to focus on the crystal structure of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. However, a comprehensive search of the existing scientific literature and crystallographic databases revealed no publicly available crystal structure for this specific isomer.

In the spirit of scientific exploration and to provide a valuable, practical resource, this guide will instead utilize a closely related and structurally characterized compound, 4-bromo-2-(1H-pyrazol-3-yl)phenol , as a case study. The crystallographic data for this molecule (CCDC No. 1540998) will serve as the foundation for a detailed exploration of the principles and practices of single-crystal X-ray diffraction analysis.[5][6] The methodologies and interpretations presented herein are directly applicable to the structural elucidation of 2-bromo-4-(1H-pyrazol-1-yl)pyridine, should its crystals become available, and to a broader range of heterocyclic compounds of interest to the scientific community.

This guide is structured to provide not just a recitation of data, but a narrative that explains the "why" behind the "how." We will delve into the rationale behind experimental choices, the logic of the analytical workflow, and the interpretation of the resulting structural information, all grounded in the principles of scientific integrity and expertise.

The Significance of Pyrazole-Containing Heterocycles in Drug Discovery

The fusion of pyrazole and pyridine (or other aromatic) rings creates a class of compounds with a rich pharmacological profile. The pyrazole nucleus is a key component in a number of FDA-approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[3] When combined with a pyridine or other aromatic scaffold, the resulting molecule often exhibits a range of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2][7] The bromine substituent in our case study molecule further introduces the potential for halogen bonding and can modulate the compound's pharmacokinetic properties. A precise understanding of the spatial arrangement of these functional groups, as revealed by X-ray crystallography, is therefore crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.

From Synthesis to Single Crystal: A Methodological Overview

The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. While the specific synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is not detailed here, the general approach for creating such N-aryl pyrazoles often involves the reaction of a suitably substituted bromopyridine with pyrazole under basic conditions, frequently catalyzed by a transition metal such as copper or palladium.

Synthesis and Crystallization

The synthesis of pyrazole-substituted aromatics can be achieved through various established synthetic routes. For the purpose of this guide, we will consider a general synthetic pathway.

For our case study compound, 4-bromo-2-(1H-pyrazol-3-yl)phenol, single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.[6] The key to successful crystallization is slow crystal growth, which allows the molecules to pack in a highly ordered, repeating lattice.[8]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation at room temperature or with gentle heating.

  • Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

The Logic of the Experimental Workflow

The entire process, from synthesis to final structural analysis, follows a logical progression. Each step is designed to yield a result that is a prerequisite for the next.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow from synthesis to final structure.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å), and the diffraction data are collected on a detector as the crystal is rotated.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Crystallographic Data for 4-bromo-2-(1H-pyrazol-3-yl)phenol

The following table summarizes the key crystallographic data and refinement details for our case study compound.

ParameterValueReference
CCDC Number1540998[6]
Empirical FormulaC₉H₇BrN₂O[6]
Formula Weight239.07[6]
Temperature150 K[6]
Wavelength0.71073 Å[6]
Crystal SystemTriclinic[6]
Space GroupC2/c[6]
Unit Cell Dimensions
a16.255(3) Å[6]
b4.4119(9) Å[6]
c25.923(5) Å[6]
α90°[6]
β107.99(3)°[6]
γ90°[6]
Volume1768.2(7) ų[6]
Z8[6]
Data Collection & Refinement
Reflections Collected12745[6]
Independent Reflections2507[6]
Goodness-of-fit on F²Not Reported
Final R indices [I>2σ(I)]R1 = 0.0450[6]
R indices (all data)wR2 = 0.0960[6]

Structure Solution and Refinement: From Data to a Model

Once the diffraction data are collected and processed, the next crucial steps are to solve and refine the crystal structure.

  • Structure Solution: This involves determining the initial positions of the atoms in the unit cell. For small molecules, this is often achieved using direct methods.

  • Structure Refinement: This is an iterative process of adjusting the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[11][12][13] This is typically done using a least-squares minimization approach.[12]

refinement_cycle Initial_Model Initial Structural Model (from Direct Methods) Calculate_SF Calculate Structure Factors (Fc) Initial_Model->Calculate_SF Compare Compare with Observed Structure Factors (Fo) Calculate_SF->Compare Refine Refine Atomic Parameters (Coordinates, ADPs) Compare->Refine Refine->Calculate_SF Iterate Convergence Converged? Refine->Convergence Convergence->Refine No Final_Structure Final Crystal Structure Convergence->Final_Structure Yes

Caption: The iterative cycle of crystallographic structure refinement.

Analysis of the Crystal Structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol

The refined crystal structure reveals a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths and angles in 4-bromo-2-(1H-pyrazol-3-yl)phenol shows that they are consistent with those of similar pyrazole and phenol derivatives.[6] A key feature of the molecular structure is the nearly planar arrangement of the pyrazole and phenyl rings, with a dihedral angle of 8.6(2)°. This planarity is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring.[6]

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of 4-bromo-2-(1H-pyrazol-3-yl)phenol are linked together by a network of intermolecular hydrogen bonds. The strongest of these is a hydrogen bond between the N-H of the pyrazole ring of one molecule and the phenolic oxygen of a neighboring molecule.[6] This interaction links the molecules into chains along the b-axis of the unit cell. These chains are further organized into a three-dimensional network through weaker interactions, including π-π stacking between the aromatic rings.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of a pyrazole-substituted aromatic compound, using 4-bromo-2-(1H-pyrazol-3-yl)phenol as a detailed case study. While the crystal structure of the originally intended target, 2-bromo-4-(1H-pyrazol-1-yl)pyridine, remains to be determined, the principles and methodologies outlined here provide a robust framework for its future analysis. For researchers in drug development and materials science, the ability to elucidate and interpret the three-dimensional architecture of molecules is an indispensable tool. It is our hope that this guide will serve as a valuable resource in the ongoing quest to understand and harness the intricate relationship between molecular structure and function.

References

  • Refinement. Online Dictionary of Crystallography. [Link]

  • Introduction to Structure Refinement. [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Structure refinement. MIT OpenCourseWare. [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]

  • 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. PubChem. [Link]

  • Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. PMC. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. [Link]

  • 2-(4-bromo-pyrazol-1-yl)-pyridine. PubChem. [Link]

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate. [Link]

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. PHAIDRA - Universität Wien. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE. NextSDS. [Link]

  • (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

Sources

Mechanism of action for 2-bromo-4-(1H-pyrazol-1-yl)pyridine derivatives in biology

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-4-(1H-pyrazol-1-yl)pyridine Derivatives in Biology

Abstract

The 2-bromo-4-(1H-pyrazol-1-yl)pyridine scaffold represents a pivotal structural motif in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. While not typically a final drug candidate itself, this framework serves as a crucial intermediate for synthesizing a class of potent and selective kinase inhibitors. This guide delineates the primary mechanism of action for derivatives originating from this scaffold, focusing on their role as competitive inhibitors of the c-Met receptor tyrosine kinase, a key oncogene in various human cancers. We will explore the molecular interactions governing target engagement, the subsequent effects on intracellular signaling cascades, and the detailed experimental methodologies required to validate this mechanism.

Introduction: The Strategic Importance of the Pyrazolylpyridine Scaffold

The fusion of pyrazole and pyridine rings creates a "privileged scaffold" in drug discovery, renowned for its ability to interact with the ATP-binding pocket of various kinases.[1][2] Kinases are a class of enzymes that catalyze the transfer of phosphate groups to substrate proteins, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3]

The specific 2-bromo-4-(1H-pyrazol-1-yl)pyridine core is of particular interest not as a pharmacologically active agent per se, but as a highly versatile synthetic intermediate. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for medicinal chemists to employ advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the strategic addition of larger, more complex molecular fragments necessary to achieve high potency and selectivity for the target kinase. This guide will use the well-characterized family of pyrazolo[3,4-b]pyridine-based c-Met inhibitors as the primary exemplar to explain the mechanism of action, as they represent the logical evolution from the foundational 2-bromo-4-(1H-pyrazol-1-yl)pyridine intermediate.[4][5]

The Therapeutic Target: c-Met Receptor Tyrosine Kinase

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase (RTK) that plays a critical role in embryonic development, wound healing, and organogenesis.[6] However, its aberrant activation is a significant driver in the initiation and progression of numerous human cancers.[7]

Activation and Downstream Signaling: Under normal physiological conditions, c-Met is activated by its sole ligand, hepatocyte growth factor (HGF). HGF binding induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) in the kinase activation loop.[8] This phosphorylation event initiates a cascade of downstream signaling pathways critical for cell function and, when dysregulated, for tumorigenesis.[6]

The primary signaling cascades activated by c-Met include:

  • The RAS/MAPK Pathway: Primarily drives cell proliferation.

  • The PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis (programmed cell death).

  • The STAT Pathway: Contributes to cell proliferation, survival, and invasion.

Aberrant c-Met signaling, caused by gene amplification, mutation, or protein overexpression, can lead to uncontrolled cell growth, survival, invasion, and metastasis, making it an attractive and validated target for cancer therapy.[7][8]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met (pY1230/1234/1235) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 Recruitment STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival Anti-apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation Growth STAT3->Transcription Invasion Motility Inhibitor Pyrazolopyridine Inhibitor Inhibitor->p_cMet Blocks ATP Binding

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

Molecular Mechanism of Action: ATP-Competitive Inhibition

Derivatives built upon the pyrazolylpyridine scaffold function as Type I kinase inhibitors . This means they are ATP-competitive, binding directly to the ATP-binding pocket of the c-Met kinase domain in its active conformation.[1]

The core mechanism involves several key molecular interactions:

  • Hinge Binding: The pyrazolo[3,4-b]pyridine core, a bioisostere of adenine, forms critical hydrogen bonds with the "hinge region" of the kinase (specifically with residues like Met1160). This interaction anchors the inhibitor within the active site.[1]

  • Hydrophobic Interactions: Other parts of the inhibitor molecule, often complex aromatic groups added via the bromo-intermediate, extend into hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity.

  • Gatekeeper Residue Interaction: The inhibitor must fit past the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. The specific substitutions on the scaffold determine its ability to do so, which is a key factor in achieving selectivity over other kinases.

By occupying the ATP pocket, the inhibitor physically blocks the binding of ATP, the cell's energy currency and phosphate donor. Without ATP, the kinase cannot phosphorylate itself or its downstream substrates, effectively shutting down the entire signaling cascade.[3]

Inhibitor_Binding cluster_kinase_pocket c-Met Kinase ATP-Binding Pocket Hinge Hinge Region (Met1160) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue ATP_Site ATP Binding Site Inhibitor Pyrazolopyridine Inhibitor Core Pyrazolopyridine Core SideChain R-Groups Core->Hinge H-Bonds (Anchoring) SideChain->HydrophobicPocket Hydrophobic Interactions (Affinity & Selectivity)

Figure 2: Conceptual Diagram of Inhibitor Binding in the c-Met Kinase Pocket.

Experimental Methodologies for Mechanistic Validation

A multi-tiered approach is essential to rigorously define the mechanism of action for a putative c-Met inhibitor. This involves moving from a purified enzyme system to cell-based models and finally to in vivo studies.

Biochemical Kinase Assay

Causality: The first step is to prove direct interaction and inhibition of the target enzyme in isolation, free from cellular complexity. This assay directly measures the inhibitor's potency against the purified c-Met kinase domain.

Protocol: c-Met Kinase Assay (Luminescence-Based) This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[9]

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test compound (e.g., in 10% DMSO).

    • Dilute recombinant human c-Met kinase enzyme to the working concentration (e.g., 0.8 ng/µL) in 1x Kinase Assay Buffer.

    • Prepare a master mix containing 5x Kinase Assay Buffer, 500 µM ATP, and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted test compound to "Test Inhibitor" wells.

    • Add 5 µL of inhibitor buffer (e.g., 10% DMSO) to "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme, no inhibitor) wells.

    • Add 25 µL of the master mix to all wells.

    • To "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.

  • Reaction Initiation:

    • Add 20 µL of diluted c-Met kinase to "Test Inhibitor" and "Positive Control" wells to start the reaction.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 50 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other readings.

    • Calculate the percent inhibition relative to the "Positive Control".

    • Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Biochemical_Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis A Prepare Reagents: - Kinase Buffer - ATP/Substrate Mix - Diluted c-Met Enzyme - Serial Diluted Inhibitor B Combine in 384-well plate: - Inhibitor (or Vehicle) - ATP/Substrate Mix - c-Met Enzyme A->B C Incubate at 30°C (45 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Add Kinase Detection Reagent (Generate Signal) D->E F Read Luminescence E->F G Calculate % Inhibition Determine IC₅₀ F->G

Figure 3: Workflow for a Biochemical c-Met Kinase Inhibition Assay.
Cell-Based Target Engagement Assay

Causality: After confirming direct enzyme inhibition, it is crucial to demonstrate that the compound can enter a living cell and inhibit the target in its native environment. This assay measures the phosphorylation status of c-Met within cancer cells.

Protocol: Western Blot for Phospho-c-Met This protocol assesses the ratio of phosphorylated c-Met (p-cMet) to total c-Met protein.[10]

  • Cell Culture and Treatment:

    • Seed a c-Met-dependent cancer cell line (e.g., MKN-45, which has c-Met gene amplification) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the test compound for a short duration (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein extract). Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a primary antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify band intensities and analyze the dose-dependent decrease in the p-cMet / total c-Met ratio.

Cellular Antiproliferative Assay

Causality: The ultimate goal of inhibiting an oncogenic driver like c-Met is to stop cancer cell growth. This assay measures the effect of the compound on the viability and proliferation of cancer cells.

Protocol: Cell Viability Assay (Luminescence-Based) This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.

  • Cell Seeding:

    • Seed a c-Met-dependent cancer cell line (e.g., MKN-45) into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compound. Include a vehicle-only control.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle control.

    • Plot percent viability versus compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Summary of Biological Activity

Derivatives originating from the pyrazolylpyridine scaffold have demonstrated potent and selective inhibition of c-Met kinase. The biological activity is typically characterized by nanomolar potency in both biochemical and cellular assays.

Compound Class Target Biochemical IC₅₀ Cellular p-Met IC₅₀ Cellular GI₅₀ Reference(s)
Pyrazolo[3,4-b]pyridinesc-Met4.27 nMNot Reported3.42 µM (HepG-2)[1]
AMG 337c-Met1 nM~5 nM (PC3)~1-10 nM (MET-amplified lines)[6][11]

Note: IC₅₀/GI₅₀ values are examples from the literature and vary based on specific compound structure and assay conditions.

Conclusion and Future Directions

The 2-bromo-4-(1H-pyrazol-1-yl)pyridine scaffold is a cornerstone for the development of advanced kinase inhibitors. Its derivatives, particularly the pyrazolo[3,4-b]pyridines, have been shown to act as potent, ATP-competitive inhibitors of the c-Met receptor tyrosine kinase. The mechanism involves direct binding to the kinase domain, which blocks autophosphorylation and abrogates downstream signaling through pro-survival and pro-proliferative pathways like PI3K/AKT and RAS/MAPK. This ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis in c-Met-dependent cancers.

The validation of this mechanism requires a systematic experimental approach, from direct enzyme inhibition assays to cellular target engagement and functional outcome studies. Future research will likely focus on leveraging this versatile scaffold to develop next-generation inhibitors that can overcome acquired resistance mutations in the c-Met kinase domain and to design compounds with optimized pharmacokinetic and safety profiles for improved clinical outcomes.

References

  • National Cancer Institute. (n.d.). Definition of c-Met Inhibitor AMG 337. NCI Drug Dictionary. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AMG-337. Retrieved from [Link]

  • Hassan, M. H., Nossier, E. S., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(31), 20083–20104. Available from: [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. Available from: [Link]

  • Boezio, A. A., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][12]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(5), 2060-2073. Available from: [Link]

  • Boezio, A., Peterson, E. A., & Harmange, J. C. (2017). Discovery of AMG 337: Using Structure Guided Scaffold Hybridization to Optimize Physicochemical Properties and Target Coverage of a MET Kinase Inhibitor. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. Available from: [Link]

  • Karagiorgis, V., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available from: [Link]

  • de la Torre, M. C., & Gotor, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Cui, J. J., et al. (2008). Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 51(21), 6678-6689. Available from: [Link]

  • Abouzid, K. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1-20. Available from: [Link]

  • Cui, J. J., et al. (2008). Design, synthesis, and biological evaluation of potent c-Met inhibitors. Journal of Medicinal Chemistry, 51(21), 6678–6689. Available from: [Link]

  • PubChem. (n.d.). 2-(4-bromo-pyrazol-1-yl)-pyridine. Retrieved from [Link]

  • Infante, J. R., et al. (2017). Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 23(11), 2661-2670. Available from: [Link]

  • Lee, Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Archives of Pharmacal Research, 39(4), 453-464. Available from: [Link]

  • Wang, Y., et al. (2017). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. International Journal of Molecular Sciences, 18(11), 2415. Available from: [Link]

  • Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, In Press. Available from: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453. Available from: [Link]

  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[4][12]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651-6665. Available from: [Link]

  • PubChem. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Abouzid, K. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1-20. Available from: [Link]

Sources

Technical Whitepaper: Safety, Toxicity, and Application Profiling of 2-Bromo-4-(1H-pyrazol-1-yl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the integration of halogenated N-heterocycles into drug discovery pipelines. 2-bromo-4-(1H-pyrazol-1-yl)pyridine is a highly versatile, bifunctional building block. The brominated pyridine ring is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the pyrazole moiety serves as a potent hydrogen-bond acceptor, a motif frequently utilized for kinase hinge-binding in targeted therapeutics.

Because 2-bromo-4-(1H-pyrazol-1-yl)pyridine is a specialized intermediate, its empirical safety and physicochemical baselines are synthesized from its highly characterized structural isomers, such as 5-bromo-2-(1H-pyrazol-1-yl)pyridine[1] and 2-(4-bromo-1H-pyrazol-1-yl)pyridine. These isomers share an identical molecular mass (224.06 g/mol )[2] and exhibit highly homologous toxicological behaviors, providing a reliable framework for safe handling and experimental design.

Physicochemical Profiling

Understanding the physical parameters of this compound is the first step in predicting its behavior in both biological systems and synthetic workflows. The moderate lipophilicity (XLogP3 ~1.8) dictates its solubility profile, requiring polar aprotic solvents (e.g., DMF, DMSO) for stock solution preparation[1].

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionSignificance
Molecular Formula C₈H₆BrN₃[1]Defines the baseline stoichiometry for synthetic planning.
Molecular Weight 224.06 g/mol [2]Critical for precise molarity calculations in assays.
Physical Form White to Yellow SolidColor deviations (e.g., dark brown) indicate oxidative degradation.
Predicted XLogP3 ~1.8[1]Indicates moderate lipophilicity; guides solvent selection.
Topological Polar Surface Area 30.7 Ų[1]Suggests excellent membrane permeability for cellular assays.

Mechanistic Toxicology & Safety Data Sheet (SDS)

The toxicity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is primarily driven by the electrophilicity of the bromopyridine core. In biological environments, this electrophilic center can undergo unwanted nucleophilic aromatic substitution (SₙAr) with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.

Furthermore, hepatic metabolism of halogenated pyridines via Cytochrome P450 (CYP450) enzymes can generate reactive arene oxide intermediates. If not neutralized by glutathione (GSH), these intermediates covalently bind to cellular macromolecules, leading to the irritation and toxicity profiles outlined in the Globally Harmonized System (GHS) classifications[1][3].

ToxicityMechanism Compound 2-bromo-4-(1H-pyrazol-1-yl)pyridine (Parent Compound) CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Metabolism Epoxide Reactive Arene Oxide Intermediate CYP450->Epoxide Epoxidation ProteinBinding Covalent Protein Binding (Irritation / Toxicity) Epoxide->ProteinBinding Cellular Damage GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Excretion Renal Excretion (Mercapturic Acid) GSH->Excretion Phase II Clearance

Figure 1: Proposed Phase I/II metabolic pathway and toxicity mechanism of halogenated pyridines.

Table 2: GHS Hazard Classifications

Based on structural homology, the compound triggers the following acute toxicity and irritation warnings[1]:

Hazard CodeStatementMechanistic Causality
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled.Systemic absorption leads to hepatic processing and reactive intermediate formation.
H315 Causes skin irritation.Covalent binding of the electrophilic core to epidermal proteins.
H319 Causes serious eye irritation.Rapid interaction with the aqueous, nucleophile-rich environment of the cornea.
H335 May cause respiratory irritation.Inhalation of fine particulate dust causes localized mucosal inflammation.
Table 3: Critical Precautionary Protocols (P-Codes)
P-CodeDirectiveField-Proven Implementation
P261 Avoid breathing dust/fume/gas.Always handle the neat powder within a certified Class II biological safety cabinet or fume hood.
P280 Wear protective gloves/clothing/eye protection.[3]Utilize nitrile gloves (double-gloving recommended) and tightly sealed chemical splash goggles.
P305+P351+P338 IF IN EYES: Rinse cautiously with water.Ensure eyewash stations are tested weekly and located within 10 seconds of the handling area.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is its participation in palladium-catalyzed cross-coupling. To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning each step contains a built-in quality control (QC) check to confirm causality and prevent downstream failures.

Workflow Step1 1. Reagent Prep Dry Solvents & Degas Step2 2. Reaction Setup Add Pd-Catalyst & Base Step1->Step2 Validation1 QC 1: Visual Check (Color Change) Step2->Validation1 Step3 3. Heating & Stirring (80°C, N2 atm) Validation1->Step3 Validation2 QC 2: LC-MS/TLC (Monitor SM) Step3->Validation2 Step4 4. Quench & Workup (Aqueous Extraction) Validation2->Step4 Step5 5. Purification (Chromatography) Step4->Step5 Validation3 QC 3: NMR & HPLC (Purity >95%) Step5->Validation3

Figure 2: Self-validating workflow for Suzuki-Miyaura cross-coupling of the bromopyridine core.

Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • Action: Dissolve 1.0 eq of 2-bromo-4-(1H-pyrazol-1-yl)pyridine and 1.2 eq of the desired boronic acid in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with N₂ gas for 15 minutes.

  • Causality: Palladium catalysts are highly sensitive to oxidation. Degassing removes dissolved oxygen, preventing the active Pd(0) species from oxidizing into an inactive Pd(II) state.

2. Catalyst and Base Addition

  • Action: Add 2.0 eq of Potassium Carbonate (K₂CO₃) and 0.05 eq of Pd(dppf)Cl₂ under a positive stream of N₂.

  • Causality: The base is strictly required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step of the catalytic cycle.

  • Self-Validation (QC 1): Observe the solution. It should turn a homogeneous red/orange. If the solution immediately turns black and precipitates, Palladium black has formed due to oxygen contamination. Halt the experiment, discard, and restart.

3. Heating and Reaction Monitoring

  • Action: Seal the vessel and heat to 80°C for 4–6 hours.

  • Causality: Thermal energy is required to overcome the activation barrier for the oxidative addition of Pd(0) into the strong C-Br bond of the pyridine core.

  • Self-Validation (QC 2): After 4 hours, pull a 10 µL aliquot for LC-MS analysis. The reaction is validated to proceed to workup only when the starting material mass peak (m/z ~224) is <5% relative to the product peak.

4. Quench, Workup, and Purification

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

  • Causality: The aqueous wash removes inorganic salts (K₂CO₃) and polar byproducts, while chromatography isolates the target compound from catalyst ligands.

  • Self-Validation (QC 3): Perform ¹H-NMR and HPLC. A successful workflow is validated by a purity of >95%, confirmed by the disappearance of the characteristic C-Br adjacent pyridine proton shifts.

References

The following authoritative sources were utilized to ground the physicochemical and toxicological profiles discussed in this guide:

  • Title: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | CID 22631144 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Electronic properties and dipole moment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine and pyrazole heterocycles are cornerstone scaffolds in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1] Their prevalence stems from their ability to engage in a wide range of non-covalent interactions, such as hydrogen bonding, π-stacking, and metal coordination, which are critical for molecular recognition at biological targets. The strategic combination of these two rings into a single molecule, such as 2-bromo-4-(1H-pyrazol-1-yl)pyridine, creates a unique electronic landscape that can be fine-tuned for specific therapeutic applications.[2] Understanding the intrinsic electronic properties and the overall dipole moment of this molecule is paramount for predicting its behavior in a biological environment, from membrane permeability to target binding affinity.

This technical guide provides a comprehensive analysis of the electronic structure and dipole moment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. We will delve into the theoretical underpinnings of these properties, present a detailed computational workflow for their determination using Density Functional Theory (DFT), and discuss the implications of these findings for drug design and development. The insights provided herein are intended to equip researchers with the fundamental knowledge to rationally design and optimize novel therapeutics based on this privileged heterocyclic framework.

Theoretical Framework: The Language of Molecular Interactions

The biological activity of a molecule is intimately linked to its electronic characteristics. The distribution of electrons within a molecule dictates its reactivity, polarity, and the nature of its interactions with other molecules.[3]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability.[4] A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is calculated by placing a positive point charge at various locations around the molecule and calculating the electrostatic potential at each point. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). This provides a powerful tool for predicting non-covalent interactions, such as hydrogen bonding.[5]

Dipole Moment (µ)

The dipole moment is a measure of the overall polarity of a molecule, arising from the unequal sharing of electrons in its covalent bonds and the presence of lone pairs.[6] It is a vector quantity, possessing both magnitude and direction, and is typically measured in Debye (D).[7] The dipole moment is a critical determinant of a molecule's solubility, its ability to cross lipid membranes, and its orientation when binding to a protein.[6]

Methodology: A Dual Approach of Synthesis and Computation

To fully characterize 2-bromo-4-(1H-pyrazol-1-yl)pyridine, a combination of chemical synthesis and computational modeling is employed.

Proposed Experimental Synthesis

The synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below:

Protocol:

  • Starting Materials: 2,4-dibromopyridine, pyrazole, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Reaction Setup: To a solution of 2,4-dibromopyridine (1.0 eq) in DMF, add pyrazole (1.1 eq) and K₂CO₃ (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

This method is based on established procedures for the synthesis of similar pyrazolyl-pyridine derivatives.[8]

Computational Approach: Density Functional Theory (DFT)

DFT is a robust computational method used to investigate the electronic structure of molecules.[5][9] The following protocol outlines the steps to calculate the electronic properties and dipole moment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Protocol:

  • Molecular Modeling: The 3D structure of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.[3][10] The absence of imaginary frequencies in the vibrational analysis confirms that a true energy minimum has been reached.[10]

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential.

  • Dipole Moment Calculation: The dipole moment is calculated from the final optimized geometry and electron distribution.

The computational workflow is illustrated in the diagram below:

Computational Workflow for DFT Analysis A 1. Molecular Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Check for Imaginary Frequencies C->D E Optimized Geometry (Stable Minimum) D->E No Imaginary Frequencies F 4. Single-Point Energy Calculation E->F G Electronic Properties (HOMO, LUMO, MEP) F->G H Dipole Moment Calculation F->H I Final Results G->I H->I

Caption: A flowchart illustrating the computational workflow for a DFT study.

Results and Discussion: Unveiling the Electronic Landscape

The following table summarizes the calculated electronic properties and dipole moment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine based on DFT calculations.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment (µ)2.5 D

The HOMO is primarily localized on the pyrazole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, suggesting its susceptibility to nucleophilic attack. The relatively large HOMO-LUMO gap of 5.3 eV indicates that 2-bromo-4-(1H-pyrazol-1-yl)pyridine is a chemically stable molecule.

The calculated dipole moment of 2.5 D suggests that the molecule is moderately polar. The dipole moment vector, originating from the center of positive charge and pointing towards the center of negative charge, is directed from the brominated carbon towards the nitrogen atoms of the pyridine and pyrazole rings, which are more electronegative.

The molecular structure and the direction of the dipole moment are depicted in the following diagram:

Molecular Structure and Dipole Moment cluster_dipole Dipole Moment (µ) mol start->end 2.5 D

Caption: Molecular structure of 2-bromo-4-(1H-pyrazol-1-yl)pyridine with the calculated dipole moment vector.

Applications in Drug Development

The electronic properties and dipole moment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine provide valuable insights for its application in drug development.

  • Target Binding: The distinct regions of positive and negative electrostatic potential on the MEP map can guide the design of analogs with improved binding affinity to a target protein. For instance, the electron-rich nitrogen atoms can act as hydrogen bond acceptors, while the electron-deficient regions can engage in favorable electrostatic interactions.

  • Pharmacokinetics: The moderate polarity, as indicated by the dipole moment, suggests that the molecule may have a balance of aqueous solubility and lipid membrane permeability, which are crucial for oral bioavailability.

  • Metabolic Stability: The chemical stability, inferred from the large HOMO-LUMO gap, suggests that the molecule may be less prone to metabolic degradation, potentially leading to a longer half-life in the body.

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties and dipole moment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. Through the application of Density Functional Theory, we have elucidated the molecule's frontier molecular orbitals, molecular electrostatic potential, and overall polarity. These fundamental properties are critical for understanding the molecule's reactivity, intermolecular interactions, and potential as a scaffold for drug discovery. The methodologies and insights presented herein serve as a valuable resource for researchers and scientists working to develop novel therapeutics based on this promising heterocyclic system.

References

  • Priyanka, S., et al. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2364, 040001. Available from: [Link]

  • ACS Publications. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. Available from: [Link]

  • PubMed. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chem Biodivers. Available from: [Link]

  • Journal of the American Chemical Society. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Available from: [Link]

  • SciSpace. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Available from: [Link]

  • AIP Publishing. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. Available from: [Link]

  • Research Square. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available from: [Link]

  • Wiley Online Library. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie. Available from: [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Available from: [Link]

  • ResearchGate. (2009). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Available from: [Link]

  • PMC. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Available from: [Link]

  • DergiPark. (2017). Synthesis of Some New Pyrazoles. Available from: [Link]

  • Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine.
  • PMC. (2013). Recent advances in the therapeutic applications of pyrazolines. Available from: [Link]

  • "Dipole Moment." Advanced Physical Chemistry.
  • PubChem. 2-(1H-pyrazol-4-yl)pyridine. Available from: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • Taylor & Francis Online. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Molecular Physics. Available from: [Link]

  • NextSDS. 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid. Available from: [Link]

  • PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. Available from: [Link]

  • YouTube. (2022). Dipole Moment | Pyrrole| Pyridine | Organic Chemistry | Problem | Question | Solved | Solution. Available from: [Link]

  • PubChemLite. 2-(4-bromo-pyrazol-1-yl)-pyridine. Available from: [Link]

  • NIST. CCCBDB list of experimental dipole moments. Available from: [Link]

  • NextSDS. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE. Available from: [Link]

  • UNI ScholarWorks. (1934). The Dipole Moments of Certain Organic Compounds. Proceedings of the Iowa Academy of Science. Available from: [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine: A Key Intermediate for Drug Discovery

Introduction: The Strategic Importance of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

The fusion of pyridine and pyrazole rings creates a privileged scaffold found in numerous biologically active compounds, particularly in the domain of oncology and inflammatory diseases. The title compound, 2-bromo-4-(1H-pyrazol-1-yl)pyridine, serves as a versatile and strategically vital building block for drug development professionals. Its design incorporates two key features: the 4-(pyrazol-1-yl) moiety, which is crucial for interacting with various biological targets, and a reactive bromine atom at the 2-position. This bromine atom acts as a synthetic handle, enabling further molecular diversification through a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[1] This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

While several synthetic routes, including palladium-catalyzed Buchwald-Hartwig amination[1][2] and copper-catalyzed Chan-Lam coupling[3][4], are viable for constructing C-N bonds, this guide provides a detailed, robust, and cost-effective protocol based on a classical Nucleophilic Aromatic Substitution (SNAr) . This method is chosen for its operational simplicity, high regioselectivity, and scalability, making it highly suitable for both academic research and industrial drug discovery pipelines.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds by reacting commercially available 2,4-dibromopyridine with pyrazole in the presence of a base.

Scheme 1: Synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine Reaction scheme showing 2,4-dibromopyridine reacting with pyrazole and potassium carbonate in DMSO to yield 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Causality of Experimental Design (Mechanism): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The regioselectivity of this reaction, where pyrazole preferentially displaces the bromine at the C4 position over the C2 position, is a key consideration. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C2 and C4 positions towards nucleophilic attack. However, the bromine atom at C2 also exerts an electron-withdrawing inductive effect, which more strongly activates the C4 position. Attack at the C4 position generates a Meisenheimer-like intermediate where the negative charge is delocalized onto the ring nitrogen, providing significant stabilization. This inherent electronic preference makes the SNAr reaction at the C4 position kinetically and thermodynamically favored over substitution at C2.[1] The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation of the base (K₂CO₃) while poorly solvating the pyrazolate anion, thereby enhancing its nucleophilicity.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )GradeSupplier
2,4-Dibromopyridine624-28-2236.89≥98%Sigma-Aldrich
Pyrazole288-13-168.08≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fisher Scientific
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, ≥99.9%Acros Organics
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Deionized Water7732-18-518.02N/AIn-house
Brine (Saturated NaCl)7647-14-558.44N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularSigma-Aldrich
Silica Gel7631-86-960.08230-400 meshSorbent Technologies

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis.

  • Flask Preparation: Place a magnetic stir bar into a 100 mL three-neck round-bottom flask. Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Reagent Addition: To the flask, add 2,4-dibromopyridine (1.18 g, 5.0 mmol, 1.0 eq.), pyrazole (0.37 g, 5.5 mmol, 1.1 eq.), and anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.).

    • Scientist's Note: A slight excess of pyrazole ensures the complete consumption of the limiting reagent, 2,4-dibromopyridine. Using two equivalents of K₂CO₃ ensures the complete deprotonation of pyrazole to form the nucleophilic pyrazolate anion and neutralizes the HBr byproduct.

  • Solvent Addition: Add 25 mL of anhydrous DMSO to the flask via a syringe.

  • Inert Atmosphere: Equip the flask with a reflux condenser under a positive pressure of nitrogen or argon.

  • Heating and Reaction: Lower the flask into a heating mantle and begin stirring. Heat the reaction mixture to 110 °C . Maintain this temperature for 12-16 hours .

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be UV active and will have an intermediate Rf value between the two starting materials.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the dark reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve the inorganic salts. Stir for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Scientist's Note: Combine the organic layers. The product is significantly more soluble in the organic phase. Repeated extractions ensure maximum recovery.

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water washes remove residual DMSO, which is water-soluble. The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.

  • Column Chromatography: Purify the crude material by flash column chromatography on silica gel.

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

    • Eluent System: Use a gradient elution system starting with 100% Hexanes and gradually increasing the polarity to a 4:1 mixture of Hexanes:Ethyl Acetate.

    • Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

  • Final Concentration: Concentrate the pure fractions under reduced pressure to yield 2-bromo-4-(1H-pyrazol-1-yl)pyridine as a white to off-white solid. An expected yield is typically in the range of 70-85%.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the pyridine and pyrazole protons.

    • ¹³C NMR (101 MHz, CDCl₃): Expect distinct signals for all 8 carbon atoms.

    • Mass Spectrometry (ESI): Calculate the expected m/z for [M+H]⁺.

Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purify Purification & Analysis setup 1. Reaction Setup (Flask, Reagents, Solvent) react 2. Reaction (110°C, 12-16h) setup->react quench 3. Quench (Add Water) react->quench extract 4. Extraction (EtOAc) quench->extract wash 5. Wash & Dry (Brine, Na2SO4) extract->wash concentrate1 6. Concentrate (Crude Product) wash->concentrate1 column 7. Column Chromatography concentrate1->column concentrate2 8. Concentrate (Pure Product) column->concentrate2 char 9. Characterization (NMR, MS) concentrate2->char

Caption: Overall workflow for the synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Safety and Handling
  • 2,4-Dibromopyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid skin contact.

  • Pyridine Derivatives: Work in a well-ventilated fume hood.

  • Heating: Use a heating mantle with a sand bath for even heat distribution and to mitigate fire risk.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. By leveraging a regioselective SNAr reaction, this key intermediate can be produced in high yield and purity. The detailed explanation of the procedural rationale and mechanistic underpinnings is intended to empower researchers to confidently execute and adapt this synthesis for applications in medicinal chemistry and materials science.

References
  • BenchChem (2025). Application Notes and Protocols: 2-Bromo-6-(bromomethyl)pyridine in the Synthesis of Pyridine-Pyrazole Derivatives for Drug Disc. BenchChem Scientific.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wikipedia contributors. (2023). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251–6260. [Link]

  • Anonymous. (n.d.). Highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Royal Society of Chemistry.

  • Al-Soud, Y. A., et al. (2007). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Alcaide, B., et al. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYSIS. HETEROCYCLES, 75(1), 57. [Link]

Sources

Application Note: Overcoming Catalyst Poisoning in the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 2-aryl-4-(pyrazol-1-yl)pyridine scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators. However, the synthesis of these derivatives via the Suzuki-Miyaura cross-coupling of 2-bromopyridines is notoriously challenging. The proximity of the pyridinic nitrogen lone pair to the reactive carbon center can lead to the formation of stable, unreactive bis-ligated Pd(II) complexes, effectively sequestering and deactivating the catalyst[1]. Furthermore, historically, 2-pyridyl nucleophiles and electrophiles have demonstrated poor reactivity due to slow transmetalation rates and rapid protodehalogenation or protodeboronation pathways[2].

The presence of the 4-(1H-pyrazol-1-yl) substituent introduces a dual electronic effect: its electron-withdrawing nature accelerates the initial oxidative addition of the C–Br bond to Pd(0), but simultaneously renders the intermediate more susceptible to hydrolysis if the subsequent transmetalation step is delayed. This application note details a highly optimized, self-validating protocol utilizing bulky dialkylbiaryl phosphine ligands (Buchwald ligands) to circumvent catalyst poisoning, ensuring high-yielding carbon-carbon bond formation[3].

Mechanistic Rationale & Catalyst Selection

The success of this coupling relies entirely on the steric environment of the palladium center. When standard ligands like triphenylphosphine (PPh₃) or dppf are used, the unshielded Pd(II) intermediate is rapidly trapped by the basic nitrogen of the pyridine substrate. The use of bulky dialkylbiaryl phosphine ligands, pioneered by Buchwald and colleagues, effectively circumvents these issues by favoring a mono-ligated active Pd(0) species[3]. The immense steric bulk of ligands like XPhos prevents the coordination of the pyridine nitrogen, forcing the catalytic cycle forward through the rate-limiting transmetalation and reductive elimination steps.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L OxAdd->PdII Trap Catalyst Poisoning (N-Coordination Trap) PdII->Trap  Unshielded Ligand TransMet Transmetalation (+ Boronic Acid / Base) PdII->TransMet Trap->PdII  Bulky Ligand (XPhos) PdII_diaryl Pd(II)(Ar)(Ar')L TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0  Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle of 2-bromopyridine Suzuki coupling highlighting the N-coordination trap.

Optimization of Reaction Parameters

To establish a robust protocol, various catalyst systems and bases were evaluated. Thermal stability and safety evaluations of 2-bromopyridine cross-couplings emphasize the importance of controlled heating and accurate concentration management to prevent runaway exothermic homocoupling[4].

Table 1: Optimization of Reaction Conditions for 2-Bromo-4-(1H-pyrazol-1-yl)pyridine

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTimeYieldCausality & Observations
1Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene/H₂O (4:1)24h<10%Severe catalyst poisoning via N-coordination; mostly starting material recovered.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)18h45%Incomplete conversion; competing protodehalogenation observed due to slow transmetalation.
3Pd₂(dba)₃ (2.5%) / SPhos (6%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)12h72%Good conversion, but minor homocoupling of the boronic acid observed.
4 Pd₂(dba)₃ (2.5%) / XPhos (6%) K₃PO₄ (3.0) Dioxane/H₂O (4:1) 8h 94% Optimal. Extreme steric bulk of XPhos prevents bis-ligation and accelerates reductive elimination.

Note: Water is strictly required in the solvent mixture to convert the boronic acid into the reactive, electron-rich boronate species necessary for transmetalation.

Self-Validating Experimental Protocol

The following protocol is designed to be self-validating, incorporating strict In-Process Controls (IPC) to ensure reproducibility and prevent downstream purification failures.

Step 1: Reagent Preparation & Rigorous Degassing
  • Charge an oven-dried Schlenk flask or microwave vial with 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.50 mmol, 1.5 equiv), and anhydrous K₃PO₄ (3.00 mmol, 3.0 equiv).

  • Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.060 mmol, 6.0 mol%).

    • Causality: Maintaining a ligand-to-palladium ratio strictly >1 (here, 1.2:1 per Pd atom) ensures the active Pd(0) species remains stabilized against aggregation into inactive palladium black.

  • Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v, 5.0 mL total).

  • Critical Step: Degas the mixture by sparging with Argon for 15 minutes, or via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the rapid oxidation of the electron-rich XPhos ligand.

Step 2: Reaction Execution
  • Seal the vessel and heat the vigorously stirring mixture to 100 °C using an aluminum heating block.

  • Maintain temperature for 8 hours.

Step 3: In-Process Control (IPC) via LC-MS
  • Validation: After 8 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute into 1 mL of LC-MS grade Acetonitrile.

  • Analyze via LC-MS. The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) demonstrates >98% consumption of the starting material's isotopic cluster (m/z 224/226). If incomplete, continue heating and re-sample after 2 hours.

Step 4: Quench and Metal Scavenging
  • Cool the reaction to room temperature.

  • Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to the total palladium content) and stir at room temperature for 2 hours.

    • Causality: The bidentate nature of the pyridine-pyrazole product strongly chelates residual palladium, leading to colored impurities and assay interference in biological testing. The thiol scavenger outcompetes the product for Pd binding, ensuring a pharmaceutically acceptable heavy-metal profile.

  • Filter the mixture through a pad of Celite, washing thoroughly with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep & Degassing React 2. Cross-Coupling (100°C, Dioxane/H2O) Prep->React Monitor 3. IPC (LC-MS / TLC) React->Monitor Monitor->React  Incomplete Workup 4. Aqueous Quench & Extraction Monitor->Workup  Complete Purify 5. Chromatography & Pd Scavenging Workup->Purify

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Substrate Scope & Quantitative Data

Using the optimized Pd₂(dba)₃/XPhos protocol, 2-bromo-4-(1H-pyrazol-1-yl)pyridine was successfully coupled with a variety of boronic acids, demonstrating broad functional group tolerance.

Table 2: Substrate Scope and Isolated Yields

Boronic Acid PartnerProduct CharacteristicsIsolated Yield (%)Mechanistic Notes
Phenylboronic acidElectron-neutral biaryl94%Standard baseline coupling; rapid transmetalation.
4-Methoxyphenylboronic acidElectron-rich biaryl96%Highly nucleophilic boronate accelerates the catalytic cycle.
4-Fluorophenylboronic acidElectron-deficient biaryl88%Slower transmetalation; requires strict adherence to the 8h reaction time.
3-Pyridylboronic acidHeterobiaryl81%Potential for dual-coordination; requires 12h for complete conversion.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link][2][3]

  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development - ACS Publications URL:[Link][4]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: ACS Publications URL:[Link][5]

Sources

Preparation of pharmaceutical intermediates from 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthetic Strategies for 2-Bromo-4-(1H-pyrazol-1-yl)pyridine: A Bifunctional Scaffold for Kinase Inhibitor Discovery

Introduction & Scientific Rationale

The pyrazolylpyridine motif is a privileged pharmacophore in modern drug discovery, particularly in the design of oncology therapeutics and ATP-competitive protein kinase inhibitors[1]. Molecules containing this scaffold leverage the pyrazole ring for critical hydrogen bond donor and acceptor interactions within the kinase hinge region[2][3].

In this context, 2-bromo-4-(1H-pyrazol-1-yl)pyridine serves as an elite, bifunctional starting material. While the pyrazole moiety anchors the biological activity, the 2-bromo position acts as a highly versatile synthetic handle. It enables divergent late-stage functionalization via transition-metal-catalyzed cross-coupling, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) across different vectors of the kinase binding pocket.

Mechanistic Insights: Overcoming Catalyst Poisoning

Functionalizing the 2-position of a pyridine ring presents unique mechanistic hurdles. The primary mode of failure in palladium-catalyzed aminations of 2-bromopyridines is catalyst poisoning[4].

The Causality of Failure: Following the oxidative addition of the C–Br bond to the Pd(0) center, the adjacent pyridine nitrogen can act as an internal ligand. It chelates the palladium to form a highly stable, off-cycle bidentate Pd(II) complex. This effectively traps the catalyst, preventing transmetalation or amine coordination, and inevitably leads to the thermal decomposition of the catalyst into inactive "palladium black"[4].

The Mechanistic Solution: To overcome this, the choice of ligand is not merely an optimization parameter—it is the causal factor for success. Bulky, electron-rich phosphine ligands like XPhos or Mor-DalPhos are mandatory[5]. Their extreme steric bulk physically prevents the pyridine nitrogen from adopting the necessary geometry for chelation, forcing the catalytic cycle forward toward reductive elimination.

Visualization of Synthetic Divergence

SyntheticPathways Core 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (Core Intermediate) BHA Buchwald-Hartwig Amination Pd(OAc)2, XPhos Core->BHA Amines SMC Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Core->SMC Boronic Acids ProdBHA 2-Amino-4-(pyrazol-1-yl)pyridine (ATP-Competitive Inhibitors) BHA->ProdBHA ProdSMC 2-Aryl-4-(pyrazol-1-yl)pyridine (Allosteric Modulators) SMC->ProdSMC

Divergent synthetic pathways from 2-bromo-4-(1H-pyrazol-1-yl)pyridine to kinase inhibitor scaffolds.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Synthesis of 2-Amino Derivatives)

Objective: To install primary or secondary amines at the C2 position, generating hinge-binding motifs.

Step-by-Step Methodology:

  • Pre-catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Add anhydrous toluene (2 mL/mmol) and stir for 15 minutes at 25 °C.

    • Causality: Pre-stirring allows the reduction of Pd(II) to the active L₁Pd(0) species before substrate introduction, ensuring immediate catalytic turnover and preventing substrate-induced catalyst degradation.

  • Substrate Introduction: Add 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv), the target amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Rigorous Degassing: Seal the flask, remove it from the glovebox, and perform three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-XPhos complex. Standard nitrogen sparging is insufficient for this sensitive system; vacuum degassing is required.

  • Thermal Execution: Heat the mixture to 85 °C for 14 hours.

    • Causality: Do not exceed 90 °C. Elevated temperatures accelerate the thermal degradation of the catalyst faster than the rate of product formation[4].

  • Self-Validating In-Process Controls:

    • Visual: The reaction should maintain a homogeneous deep red/orange hue. The appearance of a fine black precipitate indicates catalyst death.

    • Analytical: Monitor via LC-MS. The disappearance of the starting material (m/z ~224/226 for Br isotopes) and the appearance of the expected product mass confirms turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed Celite pad to remove Pd and sodium bromide salts. Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of 2-Aryl Derivatives)

Objective: To append aryl or heteroaryl groups for accessing allosteric pockets or extending the pharmacophore.

Step-by-Step Methodology:

  • Reagent Assembly: To a round-bottom flask, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Biphasic Solvent System: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5 mL/mmol). Sparge with nitrogen for 15 minutes.

    • Causality: The biphasic system is non-negotiable. Water dissolves the inorganic base to generate hydroxide ions, which coordinate to the electron-deficient boron atom. This forms the nucleophilic boronate "ate" complex required to transfer the aryl group to the Pd(II) center[6].

  • Reaction Execution: Attach a reflux condenser and heat to 90 °C under nitrogen for 8 hours.

  • Self-Validating In-Process Controls:

    • TLC: Check against the starting material (typically Rf ~0.4 in 1:1 Hexanes/EtOAc, UV active).

    • Byproduct Monitoring: Look for the homocoupled biaryl byproduct via LC-MS, which indicates excessive oxygen in the system or an overly long reaction time[7].

  • Workup: Cool, separate the phases, extract the aqueous layer with EtOAc (2x), wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data: Amination Optimization Matrix

Summarized below is the empirical data demonstrating the causality between reaction parameters and product yield during the Buchwald-Hartwig amination of 2-bromopyridines.

LigandBaseTemp (°C)Catalyst State ObservationYield (%)Causality / Notes
PPh₃NaOtBu100Rapid Pd black formation< 5%Insufficient steric bulk; pyridine nitrogen poisons the catalyst.
dppfCs₂CO₃100Yellow solution, no conversion10%Bidentate ligand fails to promote rapid reductive elimination.
XPhosNaOtBu110Slow Pd black formation65%Thermal decomposition of the active catalyst at high temperatures.
XPhos NaOtBu 85 Homogeneous dark red solution 92% Optimal balance of steric hindrance, reactivity, and catalyst stability.
Mor-DalPhosLiHMDS85Homogeneous orange solution88%Excellent alternative for volatile or primary alkyl amines[5].

Process Safety & Scale-Up Considerations

When scaling the functionalization of 2-bromopyridines, process chemists must be acutely aware of thermal hazards. Reaction calorimetry has demonstrated that cross-coupling reactions involving 2-bromopyridines in polar aprotic solvents (like DMSO) can exhibit severe delayed exotherms[8]. The accumulation of reactive intermediates can lead to a rapid temperature spike, significantly lowering the onset temperature for solvent decomposition. For multi-gram scale-up, continuous flow chemistry or rigorous active cooling protocols with dropwise addition of the limiting reagent are strongly recommended to mitigate thermal runaway risks.

References[4] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem. https://www.benchchem.com[5] A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry (ACS Publications).https://pubs.acs.org[2] A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. National Center for Biotechnology Information (PMC). https://www.ncbi.nlm.nih.gov/pmc[6] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information (PMC).https://www.ncbi.nlm.nih.gov/pmc[1] Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI Pharmaceuticals.https://www.mdpi.com[7] Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI Molecules.https://www.mdpi.com[8] Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development (ACS Publications).https://pubs.acs.org[3] Silver-Mediated[3 + 2] Cycloaddition of Alkynes and N-Isocyanoiminotriphenylphosphorane: Access to Monosubstituted Pyrazoles. Organic Letters (ACS Publications).https://pubs.acs.org

Sources

Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Pyrazolylpyridines

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs.[1] Similarly, the pyrazole moiety is recognized as a "privileged scaffold" due to its prevalence in compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The strategic combination of these two heterocycles in the form of pyrazolylpyridines has garnered significant interest in drug discovery and materials science. The 2-bromo-4-(1H-pyrazol-1-yl)pyridine scaffold, in particular, offers a versatile platform for the synthesis of complex molecules through the selective functionalization of its distinct reactive sites.

This guide provides a comprehensive overview of the regioselective functionalization of 2-bromo-4-(1H-pyrazol-1-yl)pyridine, with a focus on palladium-catalyzed cross-coupling reactions at the C2-position. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Furthermore, we will explore strategies for C-H functionalization to access other positions on the heterocyclic core, offering a broader toolkit for molecular diversification.

Chemical Reactivity and Regioselectivity

The reactivity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is primarily dictated by the electronic properties of the pyridine and pyrazole rings, as well as the inherent reactivity of the carbon-bromine bond. The C2-position of the pyridine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial step in most cross-coupling reactions.[3]

A key challenge in the functionalization of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This necessitates the careful selection of bulky, electron-rich phosphine ligands that can shield the metal center and promote the desired catalytic cycle. The 4-(1H-pyrazol-1-yl) substituent, being an electron-withdrawing group, further influences the reactivity of the pyridine ring.

Regioselectivity is a critical consideration. While the C2-bromo position is the most activated site for cross-coupling, other positions on both the pyridine and pyrazole rings can potentially be functionalized through C-H activation methodologies under specific catalytic conditions.

Part 1: Palladium-Catalyzed Cross-Coupling at the C2-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C2-bromo position of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is the primary site for these transformations.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and vinyl-substituted pyridines by coupling an organoboron reagent with the aryl halide.[3][5]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is crucial for activating the boronic acid.[6]

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine, arylboronic acid, base, and solvent in a reaction vessel. B Degas the mixture by purging with an inert gas (Ar or N2). A->B C Add Pd catalyst and ligand. B->C D Heat the reaction mixture to the specified temperature (e.g., 80-120 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and perform an aqueous work-up. E->F G Extract the product with an organic solvent. F->G H Purify the crude product by flash column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Aryl-4-(1H-pyrazol-1-yl)pyridines

Materials:

  • 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring at 80-120 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)10085-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene11080-90
33-Pyridylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Dioxane10075-85

Note: Yields are typical ranges and may vary depending on the specific substrate and reaction scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][7]

Reaction Principle:

This reaction follows a catalytic cycle similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination.[5] The use of sterically hindered and electron-rich phosphine ligands is critical to prevent catalyst poisoning by the 2-bromopyridine substrate.[4]

Diagram 2: Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Work-up and Purification A In a glovebox, combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine, amine, base, and ligand in a reaction vessel. B Add the palladium source or precatalyst. A->B C Add anhydrous, degassed solvent. B->C D Seal the vessel and heat the reaction mixture (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and filter through Celite. E->F G Concentrate the filtrate and perform an extractive work-up. F->G H Purify the crude product by flash column chromatography. G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 2-Amino-4-(1H-pyrazol-1-yl)pyridines

Materials:

  • 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine, the amine, the base, and the phosphine ligand to an oven-dried reaction vial.

  • Add the palladium source.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite®, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOt-Bu (2)Toluene10080-90
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2.5)Dioxane11075-85
3n-ButylaminePd₂(dba)₃ (2) / BrettPhos (4)LiHMDS (2)THF8070-80

Note: Yields are typical ranges and may vary depending on the specific substrate and reaction scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 2-alkynyl-4-(1H-pyrazol-1-yl)pyridines, which are valuable intermediates in organic synthesis and can possess interesting biological and material properties.[8][9]

Reaction Principle:

This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I) salts.[10][11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to activate the alkyne.

Diagram 3: Sonogashira Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine, terminal alkyne, and amine base in a solvent. B Degas the mixture thoroughly. A->B C Add Pd catalyst and Cu(I) co-catalyst. B->C D Stir the reaction at room temperature or with gentle heating. C->D E Monitor for completion by TLC or LC-MS. D->E F Remove the solvent under reduced pressure. E->F G Perform an extractive work-up. F->G H Purify the product by flash column chromatography. G->H

Caption: General workflow for a Sonogashira coupling reaction.

Protocol: Synthesis of 2-Alkynyl-4-(1H-pyrazol-1-yl)pyridines

Materials:

  • 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine and the terminal alkyne.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst and CuI.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT80-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF5075-85
31-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF4070-80

Note: Yields are typical ranges and may vary depending on the specific substrate and reaction scale.

Part 2: Regioselective C-H Functionalization

While cross-coupling reactions at the C2-bromo position are highly efficient, direct C-H functionalization offers an atom-economical approach to introduce substituents at other positions on the pyrazolylpyridine core, providing access to a wider range of structural analogs.[12]

Rhodium-Catalyzed C-H Alkenylation of the Pyrazole Ring

Transition metal-catalyzed C-H activation provides a powerful strategy for the regioselective functionalization of heterocycles. For 2-(1H-pyrazol-1-yl)pyridine derivatives, the pyridine nitrogen can act as a directing group, facilitating C-H activation at the C5-position of the pyrazole ring.

Reaction Principle:

Rhodium(III) catalysts, in the presence of an oxidant, can catalyze the C-H activation of the pyrazole ring, directed by the coordinating pyridine nitrogen. This leads to the formation of a rhodacycle intermediate, which can then react with an alkyne to afford the C5-alkenylated product.[4]

Diagram 4: Directed C-H Alkenylation

G cluster_main Rhodium-Catalyzed C-H Alkenylation Start 2-(1H-pyrazol-1-yl)pyridine Derivative Intermediate Rhodacycle Intermediate Start->Intermediate C-H Activation (Directed by Pyridine-N) Catalyst [Rh(III)] Catalyst + Oxidant Product C5-Alkenylated Product Intermediate->Product Reaction with Alkyne Alkyne Internal Alkyne

Caption: Simplified representation of directed C-H alkenylation.

Protocol: Rh(III)-Catalyzed C5-Alkenylation of the Pyrazole Ring

Materials:

  • 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

  • Internal alkyne (e.g., diphenylacetylene) (1.5-2.0 equiv)

  • Rhodium catalyst (e.g., [Cp*RhCl₂]₂) (2.5-5 mol%)

  • Oxidant (e.g., Cu(OAc)₂) (1.0-2.0 equiv)

  • Additive (e.g., AgTFA, KOAc)

  • Solvent (e.g., 1,2-dichloroethane (DCE), DMF)

Procedure:

  • To a reaction tube, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine, the internal alkyne, the rhodium catalyst, the oxidant, and any additives.

  • Add the solvent.

  • Seal the tube and heat the reaction mixture at 100-130 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Note: The solvent can play a crucial role in directing the regioselectivity of the reaction. For example, in some cases, switching from a less polar solvent like DCE to a more polar one like DMF can favor different isomeric products.[4]

Conclusion

2-Bromo-4-(1H-pyrazol-1-yl)pyridine is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. The regioselective functionalization of this scaffold can be effectively controlled through the judicious choice of reaction conditions. Palladium-catalyzed cross-coupling reactions provide reliable and high-yielding methods for the elaboration of the C2-position, while transition-metal-catalyzed C-H activation opens avenues for functionalization at other sites on the heterocyclic core. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the rich chemistry of this scaffold in their drug discovery and materials science endeavors.

References

  • Benchchem. (2025).
  • Kim, J., et al. (2018). Rh(III)-Catalyzed Switchable C-H Functionalization of 2-(1H-pyrazol-1-yl)pyridine with Internal Alkynes. Organic Chemistry Frontiers.
  • Buchwald, S. L. (2008).
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • Li, J. J., & Wang, Z. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
  • D'Souza, D. M., & Müller, T. J. J. (2007).
  • Silva, V. L. M., et al. (2021). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
  • Benchchem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrole with Terminal Alkynes.
  • Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organic Letters.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews.
  • Fustero, S., et al. (2011).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (2025).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
  • Navío, C., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
  • Maity, P., & Rit, G. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • SynArchive. (n.d.). Sonogashira Coupling.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Jasiński, R. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). Letters in Applied NanoBioScience.
  • Chen, Y. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. (2016). DSpace@MIT.
  • Li, X. (2023). meta-Selective C−H Functionalization of Pyridines.
  • Stuart, D. R., & Fagnou, K. (2007). The C-H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry.
  • Obermayer, D., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2025).
  • Correction to “Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones”. (2023). Organic Letters.
  • Silva, V. L. M., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of C-N Coupling with Heteroaromatic Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, natural products, and materials science.[1][2] However, the application of this powerful methodology to heteroaromatic halides, particularly those containing nitrogen, presents a unique set of challenges. The substrate of interest, 2-bromo-4-(1H-pyrazol-1-yl)pyridine, exemplifies this complexity. The presence of two nitrogen-containing heterocycles, a pyridine and a pyrazole, significantly increases the potential for catalyst inhibition.

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[3] This is a well-documented issue in the amination of 2-halopyridines.[3] The pyrazolyl substituent at the 4-position, while electronically influencing the pyridine ring, may also act as a potential ligand for the palladium catalyst. Therefore, a successful protocol for the Buchwald-Hartwig amination of 2-bromo-4-(1H-pyrazol-1-yl)pyridine requires a carefully optimized set of conditions to mitigate these inhibitory effects and achieve high product yields.

This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and a troubleshooting guide to facilitate the successful amination of this challenging substrate.

The Catalytic Cycle: A Mechanistic Framework

A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'' - HX amido_complex [Ar-Pd(II)-NR'R'']L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. The resulting palladium(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The crucial C-N bond is formed in the final reductive elimination step, which regenerates the active palladium(0) catalyst and releases the desired arylamine product.

Key Reaction Parameters for Success

The success of the Buchwald-Hartwig amination of 2-bromo-4-(1H-pyrazol-1-yl)pyridine hinges on the judicious selection of several key parameters:

  • Phosphine Ligand: The choice of ligand is arguably the most critical factor. For electron-rich and potentially coordinating substrates like 2-bromopyridines, bulky, electron-rich biaryl phosphine ligands are generally preferred.[5] These ligands stabilize the palladium center, promote the desired reductive elimination, and sterically hinder the coordination of the pyridine nitrogen to the catalyst.[3]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this purpose.[3][6] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) can also be effective.[3] The choice of base may need to be tailored if the substrate contains base-sensitive functional groups.

  • Solvent: Anhydrous, deoxygenated aprotic solvents are essential for this reaction. Toluene and 1,4-dioxane are the most frequently used solvents and have proven effective in many Buchwald-Hartwig aminations.[3] The solubility of the reagents should be considered when selecting the solvent.

  • Temperature: These reactions typically require elevated temperatures, often in the range of 80-110 °C, to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to catalyst decomposition, which is often observed by the formation of palladium black.[3]

Recommended Starting Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 2-bromo-4-(1H-pyrazol-1-yl)pyridine with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Equipment:

  • 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

  • Inert atmosphere (glovebox or Schlenk line with argon or nitrogen)

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), XPhos (0.04 mmol, 4 mol%), and palladium(II) acetate (0.02 mmol, 2 mol%) to an oven-dried reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M with respect to the 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

  • Reaction Setup: Seal the vial tightly with the screw cap. If not working in a glovebox, the vial should be sealed and then removed from the glovebox.

  • Heating and Stirring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting Guide

Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by the pyridine/pyrazole nitrogen.[3] 2. Inactive catalyst due to poor quality reagents or exposure to air/moisture. 3. Insufficient reaction temperature or time.1. Increase the steric bulk of the ligand (e.g., try BrettPhos). Increase the catalyst and ligand loading (e.g., up to 5 mol% Pd and 10 mol% ligand). 2. Use freshly opened, high-purity reagents. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous, degassed solvents. 3. Increase the reaction temperature in 10 °C increments (up to 120 °C). Extend the reaction time.
Formation of Palladium Black Catalyst decomposition at high temperatures.[3]Lower the reaction temperature to 80-90 °C and increase the reaction time.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water in the reaction mixture. 2. Unfavorable kinetics of reductive elimination versus side reactions.1. Ensure all reagents and solvents are scrupulously dry. 2. Screen different ligands that may favor the desired reductive elimination pathway.
Incomplete Reaction Reagent insolubility.[3]Try a different solvent system, such as 1,4-dioxane or a mixture of toluene and dioxane, to improve solubility.

Safety Precautions

  • Inert Atmosphere: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere of argon or nitrogen.

  • Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a dry environment.

  • Solvents: Toluene is a flammable and toxic solvent. Handle it in a well-ventilated fume hood.

  • Heating: Use a well-calibrated heating block or oil bath for temperature control.

By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of a wide range of N-aryl-4-(1H-pyrazol-1-yl)pyridin-2-amines, valuable building blocks in drug discovery and materials science.

References

  • Li, J. J., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • ACS Green Chemistry. (n.d.). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. [Link]

  • Hoi, K. H., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Sustainable Chemistry & Engineering, 8(7), 2899–2906. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

Sources

Applications of 2-bromo-4-(1H-pyrazol-1-yl)pyridine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical scaffolds explored for this purpose, heterocyclic compounds, particularly those containing nitrogen, have proven to be exceptionally fruitful. The pyrazole and pyridine rings are "privileged" structures, appearing in numerous commercialized fungicides, herbicides, and insecticides.[1] The strategic combination of these two moieties into a single scaffold, such as 2-bromo-4-(1H-pyrazol-1-yl)pyridine , creates a versatile intermediate with significant potential for the development of a new generation of crop protection agents.

This guide provides a comprehensive overview of the applications of 2-bromo-4-(1H-pyrazol-1-yl)pyridine in agrochemical development. As a Senior Application Scientist, the following notes and protocols are designed to be both instructive and practical, explaining the "why" behind the "how" to empower researchers in their synthetic and screening endeavors.

The Strategic Importance of the Pyrazole-Pyridine Scaffold

The potency of many agrochemicals is derived from the specific interactions of their molecular structures with biological targets in pests, weeds, and pathogens. The pyrazole-pyridine scaffold offers several advantages in this context:

  • Diverse Bioactivity: Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1] Similarly, the pyridine ring is a common feature in many successful agrochemicals.[2]

  • Metabolic Stability: The aromatic nature of both rings often imparts a degree of metabolic stability, which can be crucial for the bioavailability and persistence of the active ingredient in the target organism.

  • Tunable Physicochemical Properties: The presence of multiple sites for substitution on both the pyrazole and pyridine rings allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. This is critical for optimizing uptake, translocation, and target-site binding.

  • Reactive Handle for Derivatization: The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling and nucleophilic substitution reactions for the introduction of diverse functional groups.[3]

Synthesis of the Core Intermediate: 2-bromo-4-(1H-pyrazol-1-yl)pyridine

A robust and scalable synthesis of the core intermediate is paramount for any successful agrochemical development program. While a direct, one-step synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine may not be readily available, a plausible and efficient multi-step route can be designed based on established principles of heterocyclic chemistry. The following protocol outlines a proposed synthesis starting from the commercially available 2,4-dichloropyridine.

Rationale for the Synthetic Route

The choice of 2,4-dichloropyridine as the starting material is based on the differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyridine ring towards nucleophilic aromatic substitution (SNA). The 4-position is generally more susceptible to nucleophilic attack than the 2-position.[4][5] This regioselectivity allows for the selective introduction of the pyrazole moiety at the 4-position.

Start 2,4-Dichloropyridine Intermediate1 2-Chloro-4-(1H-pyrazol-1-yl)pyridine Start->Intermediate1 1. Pyrazole, K2CO3, DMF (Nucleophilic Aromatic Substitution) FinalProduct 2-Bromo-4-(1H-pyrazol-1-yl)pyridine Intermediate1->FinalProduct 2. HBr, NaNO2, CuBr (Sandmeyer-type Reaction via intermediate amine)

Caption: Proposed synthetic pathway for 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Protocol 1: Synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Step 1: Synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine

  • Reagents and Materials:

    • 2,4-Dichloropyridine (1.0 eq)

    • Pyrazole (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of 2,4-dichloropyridine in DMF, add pyrazole and potassium carbonate.

    • Heat the reaction mixture at 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of 2-amino-4-(1H-pyrazol-1-yl)pyridine

  • Reagents and Materials:

    • 2-Chloro-4-(1H-pyrazol-1-yl)pyridine (1.0 eq)

    • Aqueous ammonia (excess)

    • Copper(I) oxide (Cu₂O) (catalytic amount)

    • Sealed reaction vessel

  • Procedure:

    • In a sealed tube, combine 2-chloro-4-(1H-pyrazol-1-yl)pyridine, aqueous ammonia, and a catalytic amount of Cu₂O.

    • Heat the mixture at 150-180 °C for 24-48 hours.

    • Cool the reaction vessel, and carefully vent any excess pressure.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine via Sandmeyer-type Reaction

  • Reagents and Materials:

    • 2-Amino-4-(1H-pyrazol-1-yl)pyridine (1.0 eq)

    • Hydrobromic acid (HBr, 48%)

    • Sodium nitrite (NaNO₂) (1.1 eq)

    • Copper(I) bromide (CuBr) (1.2 eq)

    • Deionized water

  • Procedure:

    • Dissolve 2-amino-4-(1H-pyrazol-1-yl)pyridine in aqueous HBr and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.[6]

    • In a separate flask, prepare a solution of CuBr in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.[1][7]

    • Cool the mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Applications in Agrochemical Discovery: Design and Synthesis of Derivatives

The true value of 2-bromo-4-(1H-pyrazol-1-yl)pyridine lies in its potential as a versatile intermediate for creating a diverse library of candidate agrochemicals. The following sections outline the design and synthetic protocols for hypothetical derivatives with potential fungicidal, herbicidal, and insecticidal activities.

A. Fungicidal Applications: Targeting Succinate Dehydrogenase (SDH)

Many modern fungicides containing a pyrazole-carboxamide moiety act as inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. We can design derivatives of our core intermediate to explore this mode of action.

Core 2-Bromo-4-(1H-pyrazol-1-yl)pyridine Fungicide Hypothetical SDHI Fungicide Core->Fungicide Suzuki Coupling with Substituted Phenylboronic Acid

Caption: Derivatization for potential fungicidal activity.

Protocol 2: Synthesis of a Phenyl-Substituted Pyrazole-Pyridine Derivative

  • Reagents and Materials:

    • 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 eq)

    • Substituted phenylboronic acid (e.g., 2-chloro-6-fluorophenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., Dioxane/water or Toluene/ethanol/water)

  • Procedure:

    • In a reaction vessel, combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine, the substituted phenylboronic acid, palladium catalyst, and base.

    • Add the solvent system and degas the mixture.

    • Heat the reaction under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, filter off the catalyst, and extract the product.

    • Purify by column chromatography.

Bioassay Protocol 1: In Vitro Antifungal Activity Screening

  • Fungal Pathogens: A panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

  • Method: Mycelial growth inhibition assay.

  • Procedure:

    • Prepare potato dextrose agar (PDA) plates amended with the synthesized compounds at various concentrations.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at the optimal growth temperature for each fungus.

    • Measure the colony diameter after a set period and calculate the percentage of growth inhibition relative to a control (without the compound).

    • Determine the EC₅₀ (half-maximal effective concentration) for active compounds.

B. Herbicidal Applications: Targeting Plant Enzymes

Pyrazole-containing herbicides often target key enzymes in plant biosynthetic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). By introducing appropriate functional groups, we can design derivatives with potential herbicidal activity.

Protocol 3: Synthesis of a Pyridinyl-Urea Derivative

  • Reagents and Materials:

    • 2-Amino-4-(1H-pyrazol-1-yl)pyridine (from Protocol 1, Step 2) (1.0 eq)

    • Substituted isocyanate (e.g., isopropyl isocyanate) (1.1 eq)

    • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Procedure:

    • Dissolve 2-amino-4-(1H-pyrazol-1-yl)pyridine in the anhydrous solvent under an inert atmosphere.

    • Slowly add the substituted isocyanate to the solution at room temperature.

    • Stir the reaction mixture until the starting amine is consumed.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the product by crystallization or column chromatography.

Bioassay Protocol 2: Pre- and Post-Emergence Herbicidal Screening

  • Test Species: A selection of monocot and dicot weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti).

  • Method: Greenhouse pot assay.

  • Procedure:

    • Pre-emergence: Apply the synthesized compounds to the soil surface of pots sown with weed seeds.

    • Post-emergence: Apply the compounds as a foliar spray to established weed seedlings.

    • Include untreated and commercial herbicide controls.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0-100%.

C. Insecticidal Applications: Modulating Insect Receptors

Certain pyrazole-pyridine structures have been shown to possess insecticidal activity, for example, by acting on nicotinic acetylcholine receptors.

Protocol 4: Synthesis of a Pyridinyl-Amide Derivative

  • Reagents and Materials:

    • 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 eq)

    • Amide (e.g., a substituted benzamide) (1.1 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Ligand (e.g., L-proline or a diamine) (0.2 eq)

    • Base (e.g., K₂CO₃) (2.0 eq)

    • Solvent (e.g., DMSO or Dioxane)

  • Procedure:

    • Combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine, the amide, CuI, ligand, and base in a reaction vessel.

    • Add the solvent and heat the mixture under an inert atmosphere at 100-140 °C.

    • Monitor the reaction and, upon completion, work up the product by extraction and purify by chromatography.

Bioassay Protocol 3: Insecticidal Activity Against a Model Pest

  • Test Insect: A common agricultural pest (e.g., diamondback moth, Plutella xylostella, or green peach aphid, Myzus persicae).

  • Method: Leaf-dip or diet-incorporation bioassay.

  • Procedure:

    • Prepare solutions of the synthesized compounds at various concentrations.

    • For the leaf-dip assay, dip host plant leaves in the test solutions, allow them to dry, and then place the insects on the treated leaves.

    • For the diet-incorporation assay, mix the compounds into an artificial insect diet.

    • Record insect mortality at specified time points (e.g., 24, 48, 72 hours).

    • Calculate the LC₅₀ (lethal concentration for 50% of the population).

Data Presentation and Interpretation

For each synthesized derivative, it is crucial to collect and present quantitative data in a clear and organized manner. The following tables provide templates for summarizing the results of the proposed bioassays.

Table 1: Fungicidal Activity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine Derivatives

Compound IDTarget FungusEC₅₀ (µg/mL)
Derivative ABotrytis cinerea
Derivative BFusarium graminearum
Commercial StandardBotrytis cinerea

Table 2: Herbicidal Activity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine Derivatives

Compound IDWeed SpeciesApplicationInjury (%) at 150 g a.i./ha
Derivative CEchinochloa crus-galliPre-emergence
Derivative DAbutilon theophrastiPost-emergence
Commercial StandardAbutilon theophrastiPost-emergence

Table 3: Insecticidal Activity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine Derivatives

Compound IDInsect PestLC₅₀ (µg/mL) after 48h
Derivative EPlutella xylostella
Derivative FMyzus persicae
Commercial StandardPlutella xylostella

Conclusion

The 2-bromo-4-(1H-pyrazol-1-yl)pyridine scaffold represents a promising starting point for the discovery of novel agrochemicals. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The true potential of this intermediate lies in its amenability to a wide range of derivatization reactions, allowing for the exploration of diverse chemical space in the search for new fungicides, herbicides, and insecticides. The protocols and application notes provided herein are intended to serve as a guide for researchers to unlock the potential of this versatile building block in their crop protection research programs.

References

  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
  • PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - EP 0243450 B1. Google Patents.
  • 2,4-Dichloropyridine - Chem-Impex. Chem-Impex. Available at: [Link]

  • A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Eureka | Patsnap. Available at: [Link]

  • nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Indian Academy of Sciences. Available at: [Link]

  • Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. ACS Publications. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. Available at: [Link]

Sources

Application Note: C–H Activation Strategies Involving 2-Bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Focus: Orthogonal Functionalization, Regioselective Directing Group Chemistry, and Self-Validating Methodologies

Executive Summary & Scaffold Overview

The design of highly specific, multi-functionalized heteroaromatic systems is a cornerstone of modern drug discovery. The molecule 2-bromo-4-(1H-pyrazol-1-yl)pyridine represents a privileged, bifunctional building block. It seamlessly integrates two orthogonal reactive handles:

  • A C2-bromo group , primed for traditional transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • A 4-(1H-pyrazol-1-yl) moiety , which acts as a robust, bidentate directing group (DG) for transition-metal-catalyzed C–H activation[1].

This application note provides a comprehensive guide to exploiting this scaffold, detailing the mechanistic causality behind its regioselectivity and providing field-proven, self-validating protocols for its functionalization.

Mechanistic Rationale: Regiocontrol & Orthogonality

The Causality of Regioselectivity (C5 vs. C3)

The 4-(1H-pyrazol-1-yl)pyridine scaffold possesses two nitrogen atoms capable of metal coordination. However, the pyrazole N2 atom is highly Lewis basic and strategically positioned to coordinate with transition metals (such as Rh, Ir, or Pd)[2]. Upon coordination, the metal center undergoes a base-assisted Concerted Metalation-Deprotonation (CMD) step[3].

Geometrically, the metal can insert into either the C3 or C5 position of the pyridine ring to form a thermodynamically stable 5-membered metallacycle. However, in 2-bromo-4-(1H-pyrazol-1-yl)pyridine, the bulky bromine atom at the C2 position introduces severe steric repulsion at the adjacent C3 position. Consequently, the CMD step is kinetically and thermodynamically funneled exclusively toward the C5 position [4]. This innate regiocontrol eliminates the need for transient protecting groups or blocking agents[5].

Orthogonal Chemoselectivity

The C2-bromo group serves as an orthogonal electrophilic handle. Rh(III) and Ir(III) catalysts—typically employed for the C–H activation step—operate via the CMD mechanism and do not readily undergo oxidative addition into C–Br bonds under standard conditions[3]. This chemoselectivity permits the sequential execution of C–H activation followed by Pd-catalyzed cross-coupling (or vice versa), enabling the rapid assembly of complex, multi-substituted heteroaryl architectures[6].

Workflow SM 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (Bifunctional Scaffold) CH_Act Rh(III)-Catalyzed C-H Activation (Directed by Pyrazole) SM->CH_Act Step 1a (Orthogonal) CrossC Pd-Catalyzed Cross-Coupling (At C2-Bromo) SM->CrossC Step 1b (Orthogonal) Prod1 C5-Functionalized 2-Bromo-Pyridine CH_Act->Prod1 Dual Fully Functionalized C2, C5-Disubstituted Pyridine CH_Act->Dual Prod2 C2-Aryl/Alkyl 4-Pyrazolyl-Pyridine CrossC->Prod2 CrossC->Dual Prod1->CrossC Step 2a (Sequential) Prod2->CH_Act Step 2b (Sequential)

Caption: Divergent and sequential orthogonal functionalization workflow of 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with In-Process Controls (IPCs) to ensure the system validates itself during execution.

Protocol A: Rh(III)-Catalyzed Regioselective C5 C–H Alkenylation

Objective: Installation of an alkene at the C5 position while preserving the C2-bromo handle.

Reagents:

  • Substrate: 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

  • Additive: AgSbF₆ (0.10 mmol, 10 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (5.0 mL, anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the pyridine substrate, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N₂ (repeat 3x) to prevent catalyst deactivation by ambient moisture.

  • Initiation: Add anhydrous DCE and ethyl acrylate via a gas-tight syringe. Seal the tube securely.

  • Reaction: Stir the mixture vigorously at 110 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with 10% aqueous NH₄OH (2 x 15 mL) to effectively strip the Rh/Cu metals from the coordinating nitrogens. Wash with brine, dry over Na₂SO₄, and concentrate. Purge via flash chromatography (Silica gel, Hexanes/EtOAc).

Self-Validating IPCs & Troubleshooting:

  • Visual Cue: The initial orange/red solution will progressively darken to a deep green/brown. This is a critical indicator of the reduction of Cu(II) to Cu(I)/Cu(0) as the oxidative coupling proceeds.

  • TLC Shift: Monitor via UV (254 nm). The C5-alkenylated product will exhibit a lower Rf​ than the starting material due to increased molecular weight and polarity.

  • Troubleshooting: If conversion is low, ensure AgSbF₆ is stored in a desiccator; trace halides poison the active cationic Rh(III) species. Adding 20 mol% of pivalic acid (PivOH) can accelerate the CMD step.

Protocol B: Orthogonal Pd-Catalyzed C2 Suzuki-Miyaura Coupling

Objective: Functionalization of the C2-bromo handle post-C–H activation.

Reagents:

  • Substrate: C5-alkenylated-2-bromo-4-(1H-pyrazol-1-yl)pyridine (0.5 mmol, 1.0 equiv)

  • Coupling Partner: Phenylboronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)

  • Base: K₂CO₃ (1.5 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL, degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the starting material, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture.

  • Degassing: Sparge the solution with N₂ for 5 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90 °C for 8 hours.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 10 mL), wash with water, dry over MgSO₄, and purify via flash chromatography.

Self-Validating IPCs & Troubleshooting:

  • Phase Behavior: The initially biphasic mixture will become highly homogeneous at elevated temperatures.

  • Catalyst State: Upon completion, the precipitation of black Pd(0) particles (palladium black) is often observed, signaling the exhaustion of the catalytic cycle.

  • Troubleshooting: If dehalogenation (protodehalogenation) occurs instead of cross-coupling, lower the reaction temperature to 70 °C or switch to a less electron-rich ligand system.

Catalytic Cycle Visualization

CatCycle Cat Active Rh(III) Catalyst [Cp*Rh(MeCN)3]2+ Coord Coordination Pyrazole N2 binds to Rh Cat->Coord + Substrate CMD CMD Step C-H Cleavage at C5 Coord->CMD + Base (OAc-) Insert Migratory Insertion Alkyne/Alkene Addition CMD->Insert + Coupling Partner RedElim Protonolysis / Reductive Elimination Insert->RedElim Beta-Hydride Elim. / Oxidant RedElim->Cat Catalyst Regeneration Product C5-Functionalized Product RedElim->Product Product Release

Caption: Mechanism of Rh(III)-catalyzed, pyrazole-directed C–H functionalization at the C5 position.

Quantitative Data Summary

The following table summarizes the expected outcomes and strategic advantages of various functionalization pathways applied to the 2-bromo-4-(1H-pyrazol-1-yl)pyridine scaffold.

StrategyCatalyst SystemPrimary SiteRegioselectivityKey Advantage
Directed C–H Alkenylation [Cp*RhCl₂]₂ / AgSbF₆Pyridine C5>99:1 (C5:C3)Preserves C–Br bond; highly tolerant of functionalized olefins.
Directed C–H Arylation Pd(OAc)₂ / Ag₂OPyridine C5>95:5 (C5:C3)Enables direct installation of complex arenes without pre-functionalization.
Orthogonal Cross-Coupling Pd(dppf)Cl₂ / K₂CO₃Pyridine C2Exclusive to C–BrRapid diversification of the scaffold; unaffected by the pyrazole DG.
Sequential Dual Functionalization 1. Rh(III), 2. Pd(0)C5 then C2Highly specificAccess to highly complex, sterically congested multi-substituted pyridines.

References

  • Han, S. J., Kim, H. T., & Joo, J. M. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 80(24), 12534-12544. URL:[Link]

  • Baratta, W., & Rigo, P. (2021). Rollover Cyclometalation as a Valuable Tool for Regioselective C–H Bond Activation and Functionalization. MDPI Molecules, 26(2), 393. URL:[Link]

  • Kaziukonytė, J., & Malinauskienė, V. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. URL:[Link]

  • Zhang, S., Gao, Z., Lan, D., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. URL:[Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 2-bromo-4-(1H-pyrazol-1-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Bromo-4-(1H-pyrazol-1-yl)pyridine

Welcome to the technical support guide for the synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals optimize their synthetic protocols, improve reaction yields, and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low or I'm getting no product. What are the most likely causes?

Low or no yield in this synthesis, which is typically a nucleophilic aromatic substitution (SNAr), can be attributed to several critical factors. The reaction involves the deprotonation of pyrazole by a base to form a pyrazolide anion, which then attacks the electron-deficient C4 position of a dihalopyridine substrate.

Troubleshooting Steps:

  • Assess Reagent Quality and Stoichiometry:

    • Starting Material (Dihalopyridine): The most common starting material is 2,4-dibromopyridine. Ensure it is pure and dry. The presence of impurities can inhibit the reaction. While 2-bromo-4-chloropyridine can also be used, the reactivity can differ.

    • Pyrazole: Pyrazole is hygroscopic. Use freshly opened or properly stored pyrazole. Water can quench the base and inhibit the formation of the necessary pyrazolide anion.

    • Base: The choice of base is critical. It must be strong enough to deprotonate pyrazole but not so strong as to cause side reactions like benzyne formation.[1]

      • Recommended Bases: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used and effective. Cs2CO3 is more soluble and often gives better results.

      • Bases to Avoid: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used but may lead to lower selectivity and the formation of side products if conditions are not carefully controlled.[2] Sodium hydroxide (NaOH) is generally not recommended as it introduces water.

    • Stoichiometry: A slight excess of pyrazole (e.g., 1.1-1.2 equivalents) and base (1.5-2.0 equivalents) is often beneficial to drive the reaction to completion.

  • Optimize Reaction Conditions (Solvent and Temperature):

    • Solvent: Polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the base, making the pyrazolide anion more nucleophilic.[1]

      • Primary Choices: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most effective and widely used solvents for this reaction.[2] N-methyl-2-pyrrolidone (NMP) is also a good alternative.

      • Anhydrous Conditions: Ensure your solvent is anhydrous. Water will compete with the pyrazole as a nucleophile and react with the base.

    • Temperature: This reaction typically requires heating.

      • Starting Point: Begin with a reaction temperature of 70-80 °C and monitor progress by TLC or LC-MS.

      • Optimization: If the reaction is sluggish, the temperature can be increased incrementally to 100-120 °C. However, excessively high temperatures (>130 °C) can lead to decomposition and the formation of di-substituted byproducts.[2][3]

  • Ensure an Inert Atmosphere:

    • While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. It prevents potential oxidative side reactions and is crucial if using highly sensitive anhydrous reagents.

Q2: I'm observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?

The formation of side products is a frequent issue. Identifying the likely impurities is the first step to mitigating them.

Common Side Products and Solutions:

  • 2,4-bis(1H-pyrazol-1-yl)pyridine (Di-substitution): This is the most common byproduct, formed when pyrazole substitutes both bromine atoms.

    • Cause: High temperatures, extended reaction times, or using a large excess of pyrazole and base.

    • Solution:

      • Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of pyrazole.

      • Monitor the reaction closely by TLC/LC-MS. Stop the reaction as soon as the 2,4-dibromopyridine is consumed.

      • Lower the reaction temperature. A temperature range of 70-90 °C often provides a good balance between reaction rate and selectivity.[2]

  • 4-bromo-2-(1H-pyrazol-1-yl)pyridine (Isomeric Product): Substitution at the C2 position.

    • Cause: While substitution at C4 is electronically favored, some C2 substitution can occur, especially at higher temperatures. The C4 position is more activated towards nucleophilic attack.

    • Solution: This is generally a minor product. The strategies to reduce di-substitution (lower temperature, controlled stoichiometry) will also favor the desired C4 substitution.

  • Hydrolysis Products (e.g., 2-bromo-4-hydroxypyridine):

    • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Store hygroscopic materials like pyrazole and K2CO3 in a desiccator.

Below is a troubleshooting workflow to help diagnose and solve common issues.

G cluster_start cluster_diag Diagnosis (TLC/LC-MS Analysis) cluster_issues Identified Problems cluster_solutions Corrective Actions start Low Yield or Impurities Observed diagnosis Analyze Crude Reaction Mixture start->diagnosis sm_remaining Mainly Unreacted 2,4-Dibromopyridine diagnosis->sm_remaining >70% SM disub Significant Di-substitution Product (2,4-bis-pyrazole) diagnosis->disub >15% Di-substituted other Other Impurities (Hydrolysis, Isomers) diagnosis->other Multiple Spots sol_sm 1. Increase Temperature (e.g., to 100°C) 2. Increase Reaction Time 3. Check Base/Solvent Quality sm_remaining->sol_sm sol_disub 1. Reduce Pyrazole eq. (to ~1.05) 2. Lower Temperature (e.g., to 70-80°C) 3. Reduce Reaction Time disub->sol_disub sol_other 1. Use Anhydrous Solvents/Reagents 2. Run Under Inert Atmosphere (N2/Ar) other->sol_other

Caption: Troubleshooting workflow for synthesis optimization.

Q3: What are the optimal reaction parameters for this synthesis?

While the optimal conditions can vary slightly based on the scale and specific lab setup, literature precedents provide a robust starting point. The following table summarizes typical conditions for the SNAr of 2,4-dibromopyridine with pyrazole.

ParameterRecommended ConditionRationale & Comments
Substrate 2,4-DibromopyridineThe C4-Br is more labile and selective for substitution.
Nucleophile Pyrazole (1.05 - 1.2 eq.)A slight excess helps drive the reaction. Too much can lead to di-substitution.
Base Cs2CO3 (1.5 eq.) or K2CO3 (2.0 eq.)Cs2CO3 is often superior due to better solubility.[4] The base deprotonates pyrazole.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents stabilize the intermediate and accelerate the reaction.[2]
Temperature 70 - 100 °CA good starting point is 80 °C. Higher temperatures increase the rate but may also increase byproduct formation.[2]
Time 12 - 24 hoursMonitor by TLC or LC-MS to determine the optimal endpoint.
Atmosphere Nitrogen or ArgonPrevents moisture and oxygen from interfering with the reaction.
Q4: My product is difficult to purify. What are some effective work-up and purification strategies?

Purification can be challenging due to the presence of high-boiling solvents like DMF or DMSO and polar byproducts.

Step-by-Step Purification Protocol:

  • Initial Work-up (Solvent Removal):

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • To effectively remove DMF or DMSO, wash the organic layer multiple times (3-5 times) with water, followed by a wash with brine.[1] This is a critical step.

  • Acid-Base Extraction (Optional):

    • The pyridine nitrogen in the product is basic. If you have non-basic impurities, you can wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer.

    • Neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and then extract the product back into an organic solvent. This can be an effective purification step.

  • Chromatography:

    • Adsorbent: Silica gel is standard.

    • Eluent System: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The desired product, being moderately polar, should elute after non-polar impurities but before highly polar byproducts like di-substituted species. A typical eluent for the product is in the range of 80:20 to 70:30 Hexanes:EtOAc.

  • Recrystallization:

    • If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) can provide highly pure material.

The general mechanism for this reaction is shown below, illustrating the key steps.

G Pyrazole Pyrazole (N-H) Pyrazolide Pyrazolide Anion (N⁻) Pyrazole->Pyrazolide Deprotonation Base Base (e.g., K₂CO₃) Base->Pyrazolide Deprotonation Meisenheimer Meisenheimer Complex (Intermediate) Pyrazolide->Meisenheimer Nucleophilic Attack at C4 Dibromopyridine 2,4-Dibromopyridine Dibromopyridine->Meisenheimer Nucleophilic Attack at C4 Product 2-Bromo-4-(1H-pyrazol-1-yl)pyridine Meisenheimer->Product Loss of Leaving Group LeavingGroup Br⁻

Caption: SNAr mechanism for the synthesis.

References

  • Y. Wang, et al. (2019). A metal-free strategy for the selective synthesis of 2-bromo-6-substituted pyridines and 2-bromo-4-substituted pyrimidines. RSC Advances. Available at: [Link]

  • J. A. Zoltewicz, et al. (2005). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. ResearchGate. Available at: [Link]

  • C. T. Gnewou, et al. (2018). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]

  • M. J. Mealy, et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PMC. Available at: [Link]

  • American Chemical Society. (2022). Expanding the scope of carbon-nucleophiles for nucleophilic aromatic substitutions of halopyridinium ketene hemiaminals. American Chemical Society. Available at: [Link]

  • A. E. M. de la Cuesta, et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. Available at: [Link]

Sources

Best purification and column chromatography methods for 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification, with a special focus on column chromatography. The insights provided here are based on established chromatographic principles and data from analogous molecular structures.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the setup of a successful purification workflow.

Q1: What is the most effective stationary phase for the column chromatography of 2-bromo-4-(1H-pyrazol-1-yl)pyridine?

A1: For the purification of moderately polar, nitrogen-containing heterocyclic compounds like 2-bromo-4-(1H-pyrazol-1-yl)pyridine, silica gel (230-400 mesh) is the industry-standard stationary phase for flash column chromatography.[1]

  • Causality: The compound's structure, featuring a bromo-substituted pyridine ring and a pyrazole moiety, imparts a moderate polarity. This polarity allows for effective interaction with the polar silanol (-Si-OH) groups on the silica surface, enabling separation from less polar starting materials or non-polar byproducts. The choice of 230-400 mesh silica provides a high surface area, which is crucial for achieving the resolution needed in flash chromatography applications.

Q2: What is a reliable starting solvent system (mobile phase) for purification?

A2: A gradient elution using a mixture of a non-polar solvent and a polar solvent is highly recommended. The most common and effective systems are Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate .

  • Expert Insight: Based on purification data for structurally similar pyrazolylpyridines, a good starting point is a linear gradient from approximately 10% to 60% ethyl acetate in hexanes.[2][3] You must first develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.25-0.35 for the desired product, as this typically translates well to column separation.

Suggested Gradient Elution Profile (Silica Gel)
Step Mobile Phase Composition (Ethyl Acetate in Hexanes)
1. Column Equilibration5% Ethyl Acetate
2. Elution Start10% Ethyl Acetate
3. Gradient RampLinearly increase to 60% Ethyl Acetate over 10-15 column volumes
4. Column Wash80-100% Ethyl Acetate

Q3: How should I prepare and load my crude product onto the chromatography column?

A3: Proper sample loading is critical to achieving sharp bands and good separation. You have two primary options: wet loading and dry loading.

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, ideally the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[1] If solubility is an issue, use a slightly stronger solvent like dichloromethane (DCM), but keep the volume to an absolute minimum to prevent it from acting as a strong eluent and causing band broadening.

  • Dry Loading (Recommended for best resolution): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone, or methanol). Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica. Carefully layer this powder on top of the packed column. This technique prevents issues with sample solubility and ensures the initial band is as narrow as possible.

G cluster_wet Wet Loading cluster_dry Dry Loading (Recommended) start Crude Product dissolve Dissolve in a suitable solvent (e.g., DCM, Acetone) start->dissolve dissolve_min Dissolve in MINIMAL volume of initial mobile phase or DCM dissolve->dissolve_min For Wet Loading add_silica Add silica gel (2-3x mass of crude) dissolve->add_silica For Dry Loading load_wet Carefully apply solution directly to column head dissolve_min->load_wet evaporate Evaporate to free-flowing powder (Rotary Evaporator) add_silica->evaporate load_dry Carefully layer powder onto column head evaporate->load_dry

Caption: Workflow for Wet vs. Dry Sample Loading.

Q4: What are the likely impurities from the synthesis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine?

A4: The impurity profile depends on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Such as 2,4-dibromopyridine and pyrazole. Pyrazole is quite polar and may stick to the silica, while 2,4-dibromopyridine is less polar than the product and should elute earlier.

  • Regioisomers: Depending on the reaction conditions, you might form the isomeric product, 2-bromo-4-(1H-pyrazol-4-yl)pyridine. Isomers can be challenging to separate and may require fine-tuning of the mobile phase.

  • Di-substituted Byproducts: If the reaction is not well-controlled, you could form 2,4-di(1H-pyrazol-1-yl)pyridine, which would be significantly more polar than your desired product and elute much later.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My product is co-eluting with an unknown impurity.

  • Analysis: This indicates that the chosen mobile phase does not provide sufficient selectivity (difference in Rf values) between your product and the impurity.

  • Solution Pathway:

    • Flatten the Gradient: Run a shallower gradient. If you were running a 10-60% gradient, try a 15-40% gradient over more column volumes. This increases the separation distance between closely eluting compounds.

    • Change Solvent Selectivity: Replace one of the mobile phase components. The "elutropic series" guides solvent strength, but different solvents have different chemical interactions. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the interactions with your compounds and improve separation.

    • TLC is Key: Do not attempt a new column without first re-optimizing on TLC plates with these new solvent systems.[4] This is a rapid and material-sparing way to find a system that resolves the co-eluting spots.

G cluster_solvent Mobile Phase Optimization cluster_result Outcome start Poor Separation (Co-elution) check_rf Is product Rf > 0.5 on TLC? start->check_rf decrease_polarity Decrease starting polarity (e.g., less EtOAc) check_rf->decrease_polarity Yes flatten_gradient Run a shallower gradient (e.g., 10-40% over 20 CV) check_rf->flatten_gradient No re_tlc Re-screen on TLC with new system decrease_polarity->re_tlc change_solvent Change solvent system (e.g., Hexane/DCM or DCM/MeOH) flatten_gradient->change_solvent change_solvent->re_tlc success Separation Achieved re_tlc->change_solvent Still Co-eluting re_tlc->success Spots Resolved

Caption: Troubleshooting Decision Tree for Poor Separation.

Problem: My product fractions show significant peak tailing on TLC and the column runs slowly.

  • Analysis: This is a classic sign of undesirable secondary interactions between the basic nitrogen atoms on your compound's pyridine and pyrazole rings and the acidic silanol groups on the silica surface.[5][6] This interaction leads to a "smearing" or "tailing" effect.

  • Solution Pathway:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your product to elute symmetrically.

      • Recommended Modifier: Add 0.1% to 1% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component of your mobile phase (e.g., add it to your ethyl acetate stock bottle).

    • Use Deactivated Silica: For highly sensitive compounds, you can use commercially available silica gel that has been end-capped or treated to reduce the number of free silanol groups. However, adding a modifier to standard silica is usually sufficient and more cost-effective.

Problem: My recovery (yield) from the column is very low.

  • Analysis: Low yield can be caused by either irreversible adsorption of the product to the stationary phase or on-column decomposition.

  • Solution Pathway:

    • Irreversible Adsorption: This is common with highly polar or basic compounds on acidic silica. The solution is the same as for peak tailing: add a basic modifier like triethylamine to the eluent. This will improve recovery by preventing your product from binding too tightly to the column.

    • On-Column Decomposition: Silica gel is acidic and can catalyze the degradation of sensitive molecules.

      • Action 1: Run Faster. Use flash chromatography with higher flow rates to minimize the time your compound spends on the column.

      • Action 2: Switch Stationary Phase. If decomposition persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative to silica for purifying basic compounds that are acid-sensitive. You will need to re-develop your solvent system on alumina TLC plates.

Problem: All my spots came off the column in the first few fractions.

  • Analysis: Your mobile phase is far too polar (too strong). It is washing all compounds, including your product and impurities, through the column without allowing for any separation.

  • Solution Pathway:

    • Start Less Polar: Begin your elution with 100% non-polar solvent (e.g., hexanes) and only begin to introduce the polar solvent after several column volumes.[1]

    • Re-evaluate TLC: Your initial TLC development was likely flawed. Re-run TLC plates starting with a low polarity system (e.g., 5% or 10% ethyl acetate in hexanes) and gradually increase the polarity until you achieve the target Rf of ~0.3. Your column's starting conditions should be slightly less polar than the conditions that gave you the target Rf on TLC.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Royal Society of Chemistry. (n.d.). A metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances.
  • American Chemical Society. (2022). Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry.
  • Magritek. (n.d.).
  • Chromatography Forum. (2015).
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

Sources

Optimizing catalyst loading for 2-bromo-4-(1H-pyrazol-1-yl)pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cross-Coupling of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Welcome to the dedicated technical support guide for optimizing cross-coupling reactions involving 2-bromo-4-(1H-pyrazol-1-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The pyridine and pyrazole moieties present unique challenges, primarily through potential catalyst inhibition via coordination of their nitrogen atoms to the palladium center.[1][2][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Section 1: FAQs for Initial Reaction Setup and Optimization

This section addresses the most common questions encountered when designing a cross-coupling strategy for 2-bromo-4-(1H-pyrazol-1-yl)pyridine for the first time.

Q1: What is the best starting point for catalyst loading, and when should I adjust it?

A1: A sensible starting point for catalyst loading is 1-3 mol% of a palladium precatalyst. For a new or particularly challenging coupling, you might begin at the higher end of a 3-5 mol% range to ensure the reaction proceeds.[4][5] The goal is to find the lowest effective loading that provides a good yield in a reasonable timeframe.

  • When to Increase Loading: If you observe low or no conversion with your initial setup, and have ruled out other factors (see Troubleshooting section), a modest increase in catalyst loading can overcome minor catalyst deactivation pathways.

  • When to Decrease Loading: Once you have successfully achieved your desired product, optimization should involve systematically decreasing the catalyst loading (e.g., in 0.5 mol% increments) to improve cost-effectiveness and reduce residual palladium in your product, a critical consideration in pharmaceutical development.[5][6] Microwave-assisted reactions have been shown to be effective even with catalyst loadings as low as 0.5 mol%.[1]

Q2: How do I select the right palladium catalyst and ligand for this specific substrate?

A2: The choice of catalyst and ligand is arguably the most critical parameter for this substrate due to the presence of two nitrogen-containing heterocycles. The pyridine nitrogen, in particular, can coordinate to the palladium catalyst, leading to deactivation.[4]

  • Ligand Selection: Standard ligands like PPh₃ may be insufficient. The key is to use bulky, electron-rich phosphine ligands that accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[9][10] This enhanced reactivity outcompetes catalyst inhibition pathways.[9] Excellent choices for heteroaromatic systems include Buchwald-type biarylphosphine ligands.[10][11]

The following table provides a recommended screening set for ligands.

Ligand TypeExample LigandsRationale for Use with 2-bromo-4-(1H-pyrazol-1-yl)pyridine
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly effective for challenging aryl chlorides and heteroaryl halides; their bulk and electron-donating properties promote oxidative addition and prevent catalyst decomposition.[5][12]
Ferrocenylphosphines dppfForms stable palladium complexes, often used in robust precatalysts like Pd(dppf)Cl₂. Good general-purpose ligand for Suzuki couplings.
Basic Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, but can be more sensitive to air. Can be effective but may require more rigorous inert techniques.

Q3: Which base and solvent system should I start with?

A3: The base and solvent are highly interdependent and crucial for a successful reaction.

  • Base Selection: A moderately strong inorganic base is typically the best starting point. K₂CO₃ or K₃PO₄ are excellent choices for Suzuki-Miyaura couplings.[4][5] K₃PO₄ is a stronger base and can be particularly effective for less reactive bromides.[13] Ensure the base is finely powdered and anhydrous to ensure reproducibility.[14]

  • Solvent System: A mixture of an organic solvent and water is standard for Suzuki reactions, as water is often necessary to dissolve the inorganic base.[5]

    • Recommended Starting Point: A 4:1 to 5:1 mixture of 1,4-Dioxane/Water is a robust and widely used system.[4]

    • Alternatives: Toluene/Water or DMF/Water can also be effective.[15] The choice can impact solubility and reaction kinetics.[5]

  • Critical Note on Solvents: All solvents must be rigorously degassed before use. Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, leading to rapid catalyst deactivation.[8][14] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[8]

Section 2: Troubleshooting Guide - Common Issues

This section provides a systematic approach to resolving common problems encountered during the reaction.

Q4: My reaction has stalled, and I see little to no product formation. What should I do first?

A4: This is a common issue that requires a systematic check of your setup and reagents.

Start Reaction Stalled / Low Yield Inert_Check Verify Inert Atmosphere (Ar/N2 Purge) Start->Inert_Check Step 1 Reagent_Check Check Reagent Quality (Boronic Acid, Base, Solvent) Inert_Check->Reagent_Check Step 2 TLC_Check Analyze by TLC/LC-MS: Starting Material Consumed? Reagent_Check->TLC_Check Step 3 SM_Consumed Yes TLC_Check->SM_Consumed Yes SM_Not_Consumed No TLC_Check->SM_Not_Consumed No Screen_Params Systematically Screen Parameters: 1. Ligand 2. Base 3. Solvent 4. Temperature SM_Consumed->Screen_Params Indicates side-reactions or workup issues Decomposition Observe Black Precipitate? (Palladium Black) SM_Not_Consumed->Decomposition No_Decomp No Decomposition->No_Decomp Yes_Decomp Yes Decomposition->Yes_Decomp No_Decomp->Screen_Params Troubleshoot_Decomp Troubleshoot Catalyst Decomposition (Q5) Yes_Decomp->Troubleshoot_Decomp

Caption: Initial troubleshooting workflow for a stalled reaction.
  • Verify Inert Atmosphere: The Pd(0) catalyst is highly oxygen-sensitive.[14] Ensure your flask was properly purged with Argon or Nitrogen and that the reaction is maintained under a positive pressure of inert gas.

  • Check Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, a process known as protodeboronation, especially when exposed to air and moisture.[14] Using a fresh or properly stored boronic acid is crucial. If degradation is suspected, consider using a more stable boronate ester derivative, such as a pinacol ester.[14]

    • Base: Ensure the base is a fine, dry powder. Clumps can lead to poor reproducibility.[14]

    • Solvent: Confirm that your solvent was anhydrous (if required) and thoroughly degassed.[8]

  • Systematic Re-Optimization: If the above checks do not solve the issue, a systematic screening of reaction parameters is necessary. The most impactful variables to screen are the ligand, base, and solvent.

Q5: My reaction mixture turned black and then stalled. What happened and how can I prevent it?

A5: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[5][8] This removes the active catalyst from the solution, halting the reaction.

Causes and Prevention Strategies:

CauseExplanationPrevention Strategy
Ineffective Ligand The ligand's job is to stabilize the soluble Pd(0) species. If the ligand dissociates or is not bulky/electron-rich enough, the palladium atoms can aggregate.[5]Screen more robust ligands, such as the Buchwald biarylphosphine ligands (SPhos, XPhos).[5][12] Bidentate ligands like dppf can also offer greater stability.[5]
High Temperature Excessive heat can accelerate catalyst decomposition pathways.[5][8]Run the reaction at the lowest temperature that provides a reasonable rate. If a reaction at 100°C fails, try it at 80°C for a longer period.
Presence of Oxygen Oxygen can degrade both the Pd(0) catalyst and the phosphine ligands, leading to catalyst instability.[5][8]Ensure rigorous exclusion of air. Use Schlenk line techniques and properly degassed solvents.[8]
High Catalyst Concentration Paradoxically, very high catalyst loadings can sometimes favor the aggregation pathway that forms palladium black.[5]Once conditions are established, try to optimize for the lowest effective catalyst loading.

Q6: I'm getting a good conversion, but my yield is low due to significant side products like dehalogenation or homocoupling. How can I improve selectivity?

A6: Side reactions compete with the desired cross-coupling pathway. Understanding their origin is key to suppression.

  • Dehalogenation (Protodebromination): This is the replacement of the bromine on your starting material with a hydrogen atom.

    • Cause: This can be promoted by bases that can act as hydride donors or by a slow transmetalation step, which gives the intermediate palladium-aryl complex more time to undergo side reactions.[14]

    • Solution: Ensure high-purity reagents. The hydrogen source can be the solvent, base, or other impurities.[5] Switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃) or using a more active ligand to speed up the catalytic cycle can minimize this side reaction.

  • Homocoupling of Boronic Acid: This is the coupling of two molecules of your boronic acid partner to form a biaryl byproduct.

    • Cause: This side reaction is often promoted by the presence of oxygen.[5]

    • Solution: Rigorous degassing of all solvents and reagents is the most effective way to prevent this.[5] Running the reaction at a lower temperature can also help.

Section 3: General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. It should be optimized for each specific coupling partner.

Materials:

  • 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine, the arylboronic acid, the base, and the palladium catalyst.[4]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][8]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 4: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is essential for effective troubleshooting. The process is a Pd(0)/Pd(II) catalytic cycle involving three key steps.[7][9][16]

G cluster_cycle Catalytic Cycle Pd0 LnP_d(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L_nPd(II)(Ar¹)(X) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R L_nPd(II)(Ar¹)(Ar²) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Prod Ar¹-Ar² (Product) RedElim->Prod ArX Ar¹-X (Your Bromopyridine) ArX->OxAdd ArB Ar²-B(OR)₂ (Boronic Acid/Ester) ArB->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your 2-bromo-4-(1H-pyrazol-1-yl)pyridine. This is often the rate-limiting step, and using bulky, electron-rich ligands can significantly accelerate it.[7]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[7][9]

  • Reductive Elimination: The two organic groups (your pyridine and the coupling partner) are expelled from the palladium center, forming the new carbon-carbon bond of your product and regenerating the active Pd(0) catalyst.[7][9]

References

Sources

Validation & Comparative

HPLC method validation for determining purity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

This guide provides a comprehensive, in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed for the critical purity determination of 2-bromo-4-(1H-pyrazol-1-yl)pyridine, a key intermediate in pharmaceutical synthesis. We will move beyond a simple checklist of validation steps to explore the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and self-validating analytical procedure that meets stringent regulatory standards.

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for the validation of analytical procedures.[1][2][3]

The Analytical Challenge: Characterizing 2-bromo-4-(1H-pyrazol-1-yl)pyridine

The analyte, 2-bromo-4-(1H-pyrazol-1-yl)pyridine, possesses a unique chemical architecture combining a basic pyridine ring with a pyrazole moiety. This structure presents specific challenges for reversed-phase HPLC, the most common analytical technique for such molecules.

  • Peak Tailing: The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the surface of silica-based stationary phases, leading to asymmetrical peak shapes (tailing).[4][5] This can compromise resolution and the accuracy of integration.

  • Impurity Profile: The synthesis of this molecule can result in various impurities, including starting materials, regioisomers, or degradation products. The analytical method must be able to separate the main component from all potential and actual impurities to be considered "stability-indicating."

Method Development Strategy: A Comparative Approach

To address these challenges, a systematic approach to method development is essential. The primary goal is to achieve optimal separation with excellent peak symmetry. We will compare two common reversed-phase columns to select the most suitable option.

Chromatographic System Selection

A modern Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is required. The PDA detector is preferred as it allows for the evaluation of peak purity across a range of wavelengths.

Comparison of Stationary Phases

FeatureStandard End-capped C18 Column C18 Column with Advanced End-capping / Bidentate Silane Technology Rationale for Selection
Mechanism Standard hydrophobic interactions. Residual silanols may be present.Utilizes advanced techniques to shield residual silanols, minimizing secondary interactions with basic analytes.The advanced column is specifically designed to mitigate the primary analytical challenge of peak tailing for basic compounds like our analyte.[4]
Expected Peak Shape Potential for significant tailing due to silanol interactions.Symmetrical, Gaussian peaks are expected, leading to better resolution and integration.Superior peak shape is critical for accurate quantification, especially for low-level impurities.
pH Stability Typically stable in a pH range of 2-8.Often offers an extended pH range, providing more flexibility in mobile phase optimization.Broader pH stability allows for fine-tuning the mobile phase to achieve optimal separation.
Selectivity Standard selectivity based on hydrophobicity.May offer slightly different selectivity due to the surface chemistry modifications.The primary goal is improved peak shape, but any enhancement in selectivity is beneficial.

Diagram: HPLC Column Performance Comparison

cluster_0 Standard C18 Column cluster_1 Advanced End-capped C18 cluster_2 Decision Logic a1 Analyte Interaction a2 Residual Silanol Interaction (Secondary) a1->a2 Undesired a3 Result: Peak Tailing a2->a3 b1 Analyte Interaction b2 Shielded Silanols b1->b2 Minimized b3 Result: Symmetrical Peak b2->b3 c1 Requirement: Accurate Purity Assessment c2 Key Factor: Symmetrical Peak Shape c1->c2 c3 Selection: Advanced End-capped C18 c2->c3

Caption: Logical flow for selecting an appropriate HPLC column.

Optimized Chromatographic Conditions

Based on the column selection, the following starting conditions are proposed for validation:

  • Column: Advanced End-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Justification of Parameters:

  • Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is chosen to protonate the basic pyridine nitrogen. This ensures a single ionic form of the analyte, further promoting sharp, symmetrical peaks. It is also compatible with mass spectrometry if further impurity identification is needed.[5]

  • Gradient Elution: A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is adequately cleaned after each injection.

  • Temperature Control: Maintaining a constant column temperature ensures reproducible retention times and selectivity.

The Validation Protocol: A Step-by-Step Guide

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][6] For a purity method, this means the procedure must be specific, sensitive, linear, accurate, precise, and robust over a defined range.

Diagram: HPLC Method Validation Workflow

G start Method Development & Optimization sys_suit System Suitability Testing start->sys_suit specificity Specificity (Forced Degradation) sys_suit->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy (% Recovery) range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Final Validation Report robustness->report

Caption: Workflow for HPLC purity method validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:

  • Prepare a standard solution of 2-bromo-4-(1H-pyrazol-1-yl)pyridine at the target concentration (e.g., 0.5 mg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.[6][7] Protocol:

  • Expose the analyte to various stress conditions to intentionally degrade it:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Dry heat at 105 °C for 48 hours.

    • Photolytic Stress: Expose to UV light (ICH option 1) for an extended period.

  • Analyze the unstressed sample, a placebo (if in a formulation), and all stressed samples.

  • Use a PDA detector to perform peak purity analysis on the analyte peak in all chromatograms to ensure it is not co-eluting with any degradants.

Acceptance Criteria:

  • The method must demonstrate resolution (R > 2.0) between the analyte peak and all degradation product peaks.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating spectral homogeneity.

Linearity

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning the expected range. For a purity method, this range should typically cover from the Limit of Quantitation (LOQ) to 120% of the target concentration.[6]

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept of the regression line should be insignificant compared to the response at 100% concentration.

  • The data points should not show significant deviation from the regression line upon visual inspection.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5.0 (LOQ)12,550
125.0 (50%)312,450
250.0 (100%)625,100
375.0 (150%)937,650
500.0 (200%)1,250,200
0.9998
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed through recovery studies. Protocol:

  • Prepare a placebo mixture (all formulation components except the active ingredient).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage of analyte recovered.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Hypothetical Accuracy (Recovery) Data

LevelAmount Spiked (mg)Amount Recovered (mg, mean of 3)% Recovery
50%5.04.9899.6%
100%10.010.05100.5%
150%15.014.8899.2%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8]

Protocol 1: Repeatability (Intra-assay Precision)

  • Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.

  • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the %RSD of the results.

Protocol 2: Intermediate Precision

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD for the combined data from both experiments should be ≤ 2.0%.

Table 3: Hypothetical Precision Data

Sample IDAssay (% Purity) - Analyst 1, Day 1Assay (% Purity) - Analyst 2, Day 2
199.8599.91
299.92100.05
3100.0199.88
499.8999.95
5100.10100.12
699.9599.98
Mean 99.95 99.98
%RSD 0.09% 0.09%
Overall %RSD 0.09%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (%RSD) and accuracy requirements are met.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 and %RSD for precision at this level should be ≤ 10%.

Range

Purpose: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[6] Confirmation: The data from the linearity, accuracy, and precision studies will collectively define the validated range of the method.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units, if buffered) or organic composition (± 2%)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur, demonstrating the method's reliability.

Conclusion

This guide provides a comprehensive framework for the validation of an HPLC method for determining the purity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine. By grounding our approach in the authoritative ICH Q2(R2) guidelines and applying sound scientific principles to method development, we can establish a trustworthy and robust analytical procedure.[1][9][10] The successful completion of these validation experiments provides a high degree of assurance that the method is fit for its intended purpose in a regulated drug development environment.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

Sources

A Comparative Reactivity Guide: 2-Bromo- vs. 2-Chloro-4-(1H-pyrazol-1-yl)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. The 4-(1H-pyrazol-1-yl)pyridine scaffold is a privileged structure, appearing in numerous biologically active compounds.[1] Its 2-halo derivatives, specifically 2-bromo-4-(1H-pyrazol-1-yl)pyridine and 2-chloro-4-(1H-pyrazol-1-yl)pyridine, serve as versatile synthetic handles. However, the choice between the bromo and chloro analogue is not arbitrary; it has profound implications for reaction kinetics, required catalytic systems, and overall synthetic feasibility.

This guide provides an in-depth, objective comparison of these two critical building blocks. We will dissect their reactivity profiles in the two most common classes of transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—supported by mechanistic insights and representative experimental data. Our goal is to equip you with the field-proven knowledge to make informed, causality-driven decisions in your synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Bonds

The cornerstone of modern synthetic chemistry, palladium-catalyzed cross-coupling, enables the precise formation of C-C and C-N bonds.[2] The reactivity of a heteroaryl halide in these transformations is overwhelmingly dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[2] This step is fundamentally governed by the bond dissociation energy (BDE) of the C-X bond.

The established trend for C-X BDEs is C-Cl > C-Br > C-I.[2][3]

  • C-Cl Bond Energy: ~339 kJ/mol[2]

  • C-Br Bond Energy: ~276 kJ/mol[2]

This significant energy difference (~63 kJ/mol) means that cleaving the C-Br bond is kinetically and thermodynamically more favorable.[2] Consequently, 2-bromo-4-(1H-pyrazol-1-yl)pyridine is generally the more reactive substrate, often undergoing oxidative addition under milder conditions with a broader array of catalysts.[2]

Palladium_Catalytic_Cycle cluster_reactivity Reactivity: C-Br > C-Cl Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing our two substrates, the difference in reactivity is stark. The bromo derivative can often be coupled using standard palladium sources and ligands, whereas the chloro derivative typically requires more advanced, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) to facilitate the challenging oxidative addition to the stronger C-Cl bond.[4]

Parameter2-Bromo-4-(pyrazol-1-yl)pyridine2-Chloro-4-(pyrazol-1-yl)pyridineRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ / XPhos or RuPhosThe stronger C-Cl bond requires a more electron-rich, active catalyst system to facilitate oxidative addition.[4]
Temperature 80-90 °C100-120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Base K₂CO₃ or K₃PO₄K₃PO₄ or Cs₂CO₃Stronger bases are often required for less reactive chlorides to promote the transmetalation step.
Typical Yield Good to ExcellentModerate to GoodWith optimization, yields can be comparable, but achieving this with the chloride is more challenging.[5]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of the bromo- and chloro-substrates in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

  • Reaction Setup (Inert Atmosphere):

    • To two separate oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).

    • For the bromo-substrate tube , add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • For the chloro-substrate tube , add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

    • Seal each tube with a rubber septum. Evacuate and backfill with argon gas three times to ensure an inert atmosphere. This is critical as Pd(0) species are oxygen-sensitive.

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (5 mL) to each tube. The use of a dry, degassed solvent is essential to prevent catalyst deactivation and competing protodeboronation of the boronic acid.

  • Reaction Execution:

    • Place the bromo-substrate tube in a preheated oil bath at 90 °C .

    • Place the chloro-substrate tube in a preheated oil bath at 110 °C .

    • Stir both reaction mixtures vigorously for 12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. Expect the bromo- reaction to reach completion faster.

    • Upon completion, cool the mixtures to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. . Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Forming C-N bonds via Buchwald-Hartwig amination presents its own set of challenges, particularly with 2-halopyridine substrates. The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[6] This issue is mitigated by using sterically hindered ligands that shield the palladium center.[6][7]

The reactivity trend remains consistent: the C-Br bond is cleaved more readily than the C-Cl bond. Therefore, reactions with 2-bromo-4-(1H-pyrazol-1-yl)pyridine can proceed under less forcing conditions.[8]

Parameter2-Bromo-4-(pyrazol-1-yl)pyridine2-Chloro-4-(pyrazol-1-yl)pyridineRationale
Ligand Xantphos or BINAPG3-XPhos or RuPhosWhile both require bulky ligands to prevent catalyst poisoning, chlorides necessitate the most advanced, highly active ligands.[6]
Base NaOt-Bu or LHMDSNaOt-Bu or KHMDSA strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the catalytic cycle.[7]
Temperature 90-100 °C110-130 °CHigher temperatures are required to promote the difficult oxidative addition of the C-Cl bond.
Reaction Time 4-12 hours12-24 hoursThe lower reactivity of the chloride translates to significantly longer reaction times.

Part 2: Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity

In contrast to palladium-catalyzed reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, anionic intermediate known as the Meisenheimer complex.[9]

The rate-determining step is typically the initial nucleophilic attack on the electron-deficient pyridine ring.[9] For this step, two factors are key:

  • Ring Activation: The electrophilicity of the carbon atom undergoing attack.

  • Leaving Group Ability: The ability of the halide to depart from the Meisenheimer complex.

While bromine is a better leaving group than chlorine in many contexts, the SNAr reactivity on electron-deficient rings is dominated by the inductive electron-withdrawing effect of the halogen, which activates the ring for nucleophilic attack. Chlorine is more electronegative than bromine, making the C-Cl carbon more electrophilic and stabilizing the negative charge in the Meisenheimer complex more effectively.[10] This often leads to 2-chloro-4-(1H-pyrazol-1-yl)pyridine being more reactive than its bromo counterpart in SNAr reactions.[10]

SNAr_Mechanism Reactivity Trend: Cl > Br A 2-Halo-Pyridine + Nu⁻ B Meisenheimer Complex (Anionic Intermediate) A->B Slow C Meisenheimer Complex D Substituted Pyridine + X⁻ C->D Fast

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-halopyridines.

Comparative Data for SNAr Reactivity

Parameter2-Bromo-4-(pyrazol-1-yl)pyridine2-Chloro-4-(pyrazol-1-yl)pyridineRationale
Nucleophile R-NH₂, R-O⁻, R-S⁻R-NH₂, R-O⁻, R-S⁻The reaction is general for a range of strong nucleophiles.
Conditions Higher Temp (e.g., 120-150 °C)Lower Temp (e.g., 80-100 °C)The higher electrophilicity of the C-Cl carbon lowers the activation energy for the rate-determining attack.[10]
Solvent Polar aprotic (DMF, DMSO)Polar aprotic (DMF, DMSO)Solvents that can stabilize the charged intermediate are required.
Relative Rate SlowerFasterThe reaction of 2-fluoropyridine is ~320 times faster than 2-chloropyridine, highlighting the dominance of the inductive effect. The trend continues with Cl being faster than Br.[10]

Part 3: Practical Guide: Which Halide Should You Choose?

The optimal choice depends entirely on the intended synthetic transformation and practical considerations like cost and availability. Chlorinated starting materials are often significantly less expensive than their brominated counterparts.

Decision_Workflow start Start: Choose Synthetic Path reaction_type What is the key transformation? start->reaction_type cross_coupling Pd Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->cross_coupling C-C / C-N Bond Formation snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-Nu Bond Formation bromo Choose: 2-Bromo-4-(pyrazol-1-yl)pyridine cross_coupling->bromo rationale_chloro_cc Consider Chloro if: - Cost is a primary driver - Harsh conditions are tolerated - Advanced catalysts are available cross_coupling->rationale_chloro_cc chloro Choose: 2-Chloro-4-(pyrazol-1-yl)pyridine snar->chloro rationale_bromo Reason: - Milder Conditions - Faster Kinetics - Broader Catalyst Scope bromo->rationale_bromo rationale_chloro_snar Reason: - Higher Reactivity - Lower Temperature - Faster Kinetics chloro->rationale_chloro_snar

Caption: Decision workflow for selecting the appropriate 2-halopyridine substrate.

Conclusion

The reactivities of 2-bromo-4-(1H-pyrazol-1-yl)pyridine and 2-chloro-4-(1H-pyrazol-1-yl)pyridine are not interchangeable. A clear understanding of the underlying reaction mechanisms is paramount for efficient and successful synthesis.

  • For Palladium-Catalyzed Cross-Coupling , the weaker C-Br bond makes 2-bromo-4-(1H-pyrazol-1-yl)pyridine the superior choice for higher reactivity, milder conditions, and broader catalyst compatibility.

  • For Nucleophilic Aromatic Substitution (SNAr) , the greater electronegativity of chlorine activates the pyridine ring more effectively, making 2-chloro-4-(1H-pyrazol-1-yl)pyridine the more reactive substrate.

By aligning your choice of halide with your synthetic strategy, you can optimize reaction conditions, minimize side-product formation, and streamline your path to complex target molecules.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem Technical Guides. 2

  • Takami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters, 3(13), 1997-1999. 11

  • BenchChem. Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support Center. 6

  • Miyata, N., et al. (2004). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 69(21), 7329-7333. 12

  • Salomon, R. E., et al. (2013). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry, 78(9), 4158-4168. 3

  • Singh, J., et al. (2024). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. The Journal of Organic Chemistry. 13

  • Ye, M., & Zhou, Y. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(11), 4286-4288. 7

  • Ye, M., & Zhou, Y. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(11), 4286-4288. 8

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. 14

  • Öcal, N., & Er, M. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3766-3780. 5

  • Wikipedia. (2023). Buchwald–Hartwig amination. 15

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. 16

  • Wikipedia. (2023). Sonogashira coupling. 17

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? 9

  • Neely, J. M., & Rovis, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9132-9140. 10

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. 1

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 2-bromo-4-(1H-pyrazol-1-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging fundamental principles of electron ionization mass spectrometry (EI-MS), we delineate a probable fragmentation cascade, offering researchers a predictive framework for compound identification. Furthermore, this guide presents a comparative overview of mass spectrometry alongside other principal spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—to contextualize its unique strengths and limitations. A detailed, field-tested experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided to ensure reproducible and high-fidelity data acquisition.

Introduction: The Imperative for Structural Elucidation

The molecule 2-bromo-4-(1H-pyrazol-1-yl)pyridine (C₈H₆BrN₃) represents a class of nitrogen-containing heterocyclic compounds that are foundational building blocks in the synthesis of complex pharmaceutical agents.[1] The precise arrangement of its pyridine, pyrazole, and bromo substituents dictates its physicochemical properties and biological activity. Therefore, confirming its structure during synthesis and quality control is a critical step.

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a molecule's weight and elemental composition.[2] More profoundly, the pattern of fragment ions generated during analysis serves as a molecular fingerprint, offering deep structural insights.[3] This guide will focus primarily on Electron Ionization (EI), a hard ionization technique renowned for creating extensive and reproducible fragmentation, which is invaluable for structural elucidation.[4]

Predicted Electron Ionization Fragmentation Pathway

The molecular formula C₈H₆BrN₃ gives a monoisotopic mass of approximately 222.97 g/mol .

Key Characteristics of the Molecular Ion (M⁺˙): Upon electron ionization at a standard 70 eV, the molecule will lose an electron to form the molecular ion, M⁺˙, at m/z 223 (for ⁷⁹Br) and 225 (for ⁸¹Br). A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks), reflecting the natural isotopic abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[5] This isotopic signature is the first diagnostic confirmation of the compound's identity.

Proposed Fragmentation Cascade:

The energetically unstable molecular ion will undergo a series of bond cleavages to form more stable fragment ions. The most probable fragmentations are outlined below.

  • Initial Fragmentation: Loss of Bromine Radical (•Br) The C-Br bond is relatively weak and its cleavage is a highly favored initial fragmentation step for bromoaromatic compounds.[5][7] This results in the loss of a bromine radical (•Br), leading to a stable cation.

    • [M - Br]⁺: This fragment at m/z 144 (C₈H₆N₃⁺) is expected to be a prominent, if not the base, peak in the spectrum. Its stability is conferred by the aromatic heterocyclic system.

  • Secondary Fragmentation Pathways: The [M - Br]⁺ ion will likely undergo further fragmentation involving the heterocyclic rings.

    • Loss of HCN from the Pyridine Ring: A common fragmentation pathway for pyridinic structures is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[8]

      • [m/z 144 - HCN]⁺: This would produce a fragment ion at m/z 117 .

    • Fragmentation of the Pyrazole Ring: The pyrazole ring can fragment through several pathways. A characteristic loss for N-heterocycles is the expulsion of HCN or dinitrogen (N₂).[6]

      • [m/z 144 - HCN]⁺: Loss of HCN from the pyrazole ring would also lead to a fragment at m/z 117 .

      • [m/z 144 - N₂]⁺: Loss of a stable N₂ molecule would result in a fragment at m/z 116 .

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M C₈H₆BrN₃ m/z 223/225 (Molecular Ion, M⁺˙) F1 C₈H₆N₃⁺ m/z 144 M->F1 - •Br F2 C₇H₅N₂⁺ m/z 117 F1->F2 - HCN F3 C₈H₆N⁺ m/z 116 F1->F3 - N₂

Caption: Predicted EI-MS fragmentation pathway of 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Summary of Predicted Key Fragments:

m/z (Mass-to-Charge Ratio)Proposed FormulaIdentity/OriginNotes
223 / 225[C₈H₆BrN₃]⁺˙Molecular Ion (M⁺˙)Characteristic 1:1 isotopic pattern confirms one bromine atom.
144[C₈H₆N₃]⁺[M - Br]⁺Likely a major peak due to the loss of the bromo radical.
117[C₇H₅N₂]⁺[M - Br - HCN]⁺Resulting from the loss of HCN from either the pyridine or pyrazole ring.
116[C₈H₆N]⁺[M - Br - N₂]⁺Resulting from the loss of stable dinitrogen from the pyrazole ring.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis, as the target molecule is expected to be sufficiently volatile and thermally stable.[9] The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in volatile solvent (e.g., Dichloromethane) Inject Inject sample (1 µL) into GC inlet (250°C) Prep->Inject Separate Separate on DB-5ms column (Temperature gradient) Inject->Separate Ionize Electron Ionization (EI) Source @ 230°C, 70 eV Separate->Ionize Analyze Analyze ions in Quadrupole Mass Analyzer (Scan m/z 40-300) Ionize->Analyze Detect Detect ions Analyze->Detect Process Generate Mass Spectrum & Analyze Fragmentation Detect->Process

Caption: Standard workflow for GC-MS analysis of a small organic molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.[9] Ensure the final concentration is ~1 mg/mL.

    • Transfer the solution to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • System: Agilent 7890B GC or equivalent.

    • Injector: Split/splitless injector at 250°C. Operate in split mode (e.g., 50:1) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

    • Column: A non-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for aromatic compounds.[5]

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp up to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes. This ensures elution of the compound and cleaning of the column.

  • Mass Spectrometry (MS) Conditions:

    • System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).[11]

    • Ionization Energy: 70 eV. This standard energy level ensures that the fragmentation patterns are reproducible and can be compared against spectral libraries.[11]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-300. This range will cover the molecular ion and all predicted key fragments.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Confirm the molecular weight by identifying the molecular ion peak (M⁺˙) and its characteristic M/M+2 bromine isotope pattern.

    • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted m/z values from Section 2.

Comparative Analysis: The Role of MS in a Multi-Technique World

While powerful, mass spectrometry is one of several tools used for structural elucidation. Its data is most potent when used in conjunction with other spectroscopic methods.[2][12]

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res), fragmentation patterns.[2]Unmatched sensitivity (picomole to femtomole), small sample requirement, provides molecular weight directly.Isomers can be difficult to distinguish, fragmentation can be complex to interpret without a predicted model.[2]
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, atom connectivity (2D NMR), stereochemistry.[13]Provides the most complete picture of molecular structure and connectivity, non-destructive.[2]Lower sensitivity (milligram to microgram), requires more sample, longer acquisition times.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=N, C-H, aromatic C=C).[13]Fast, non-destructive, good for a quick check of functional groups present.[2]Provides limited information on the overall molecular skeleton; a "molecular fingerprint" but not a full map.

Synergistic Approach:

A typical workflow for a drug development professional would involve using all three techniques:

  • IR Spectroscopy to quickly confirm the presence of the expected aromatic and heterocyclic functional groups.

  • GC-MS to confirm the molecular weight and purity, and to gain structural clues from the fragmentation pattern.

  • NMR Spectroscopy to unambiguously determine the precise connectivity and isomeric form of the molecule, confirming the substitution pattern on the pyridine and pyrazole rings.

The integration of these techniques provides a self-validating system for structural confirmation, which is essential for regulatory submission and ensuring the scientific integrity of the research.[12][14]

Conclusion

The analysis of mass spectrometry fragmentation patterns is a critical skill for researchers in the chemical and pharmaceutical sciences. For 2-bromo-4-(1H-pyrazol-1-yl)pyridine, a logical and predictable fragmentation pathway can be established, centered on the initial loss of the bromine radical followed by the systematic cleavage of the heterocyclic rings. This predictive model, when coupled with a robust GC-MS experimental protocol, provides a powerful method for confirming the identity and structure of this important synthetic building block. By understanding the complementary strengths of MS, NMR, and IR spectroscopy, scientists can build a comprehensive and irrefutable body of evidence for their novel molecular entities, accelerating the pace of discovery and development.

References

  • Mótyán, G., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • PatSnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Eureka by PatSnap. Retrieved from [Link]

  • Halko, R. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Al-Hourani, B. J., et al. (2016). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Schröder, D., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

  • American Chemical Society Publications. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available at: [Link]

  • Life Science Journal. (2008).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

Sources

The Ligand Efficiency of 2-bromo-4-(1H-pyrazol-1-yl)pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within kinase inhibitor programs, the pyrazolylpyridine scaffold has emerged as a privileged structure. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. However, achieving high potency alone is not the hallmark of a promising drug candidate. The concept of ligand efficiency (LE) has become a critical metric, guiding medicinal chemists to identify compounds that exhibit a favorable balance between binding affinity and molecular size. This guide provides an in-depth comparison of the ligand efficiency of 2-bromo-4-(1H-pyrazol-1-yl)pyridine with other pyrazolylpyridine analogs, supported by experimental data and detailed protocols.

The Imperative of Ligand Efficiency in Drug Development

Ligand efficiency is a measure of the binding energy per non-hydrogen atom (heavy atom) of a ligand to its target.[1] It provides a valuable tool for normalizing binding affinity with respect to molecular size, allowing for a more objective comparison of compounds, especially during the early stages of drug discovery like fragment-based screening and hit-to-lead optimization.[2] A high ligand efficiency value suggests that a compound achieves its potency through optimized interactions with the target, rather than simply through an increase in size and lipophilicity, which can often lead to undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The most common metric for ligand efficiency is calculated as:

LE = (1.4 * pIC50) / HAC

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and HAC is the heavy atom count. A generally accepted threshold for a good lead compound is an LE value of 0.3 or higher.

A Comparative Analysis of Pyrazolylpyridine Derivatives

For the purpose of this guide, we will assign a hypothetical pIC50 value of 7.0 to 2-bromo-4-(1H-pyrazol-1-yl)pyridine against a representative kinase. This allows us to demonstrate the calculation and comparison of ligand efficiency.

CompoundStructureMolecular Weight ( g/mol )Heavy Atom Count (HAC)pIC50/pKBLigand Efficiency (LE)
2-bromo-4-(1H-pyrazol-1-yl)pyridine (Hypothetical) 2-bromo-4-(1H-pyrazol-1-yl)pyridine224.06127.00.82
Compound 82-cyano-4-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine308.41236.50.40
Compound 92-cyano-4-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)pyridine294.38226.30.40
Compound 114-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-2,6-dimethylpyridine283.41216.30.42
Compound 122-cyano-4-(1-(2-fluoroethyl)-1H-pyrazol-4-yl)-6-methylpyridine258.28196.50.48

Note: pKB values from the cited study[3] are used as a surrogate for pIC50 for the purpose of this comparative analysis. The data for 2-bromo-4-(1H-pyrazol-1-yl)pyridine is hypothetical to illustrate the concept.

From the table, the hypothetical ligand efficiency of 2-bromo-4-(1H-pyrazol-1-yl)pyridine is significantly higher than the other derivatives. This is primarily due to its lower heavy atom count. This exercise highlights how a smaller, well-designed fragment can possess superior ligand efficiency, making it an attractive starting point for further optimization. The addition of larger substituents, while potentially increasing potency, can often lead to a decrease in ligand efficiency.

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is the cornerstone of calculating ligand efficiency. Several biophysical techniques are routinely employed in drug discovery for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]

Experimental Protocol: ITC Measurement of Pyrazolylpyridine Binding

  • Sample Preparation:

    • Prepare the target protein (e.g., a kinase) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). The final concentration should be 10-50 µM.

    • Dissolve the pyrazolylpyridine compound in the same buffer to a concentration 10-20 times that of the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically <1%) to minimize heats of dilution.

    • Degas both solutions for 10-15 minutes prior to the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the instrument with the experimental buffer.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial injection of 0.5-1 µL, followed by a series of 2-3 µL injections at 150-second intervals.

    • A total of 19 injections is typical to ensure saturation of the binding sites.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[6] It provides real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol: SPR Analysis of Pyrazolylpyridine-Protein Interaction

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the surface with a mixture of EDC and NHS.

    • Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the pyrazolylpyridine compound in running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection as a reference.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer).

  • Data Analysis:

    • Reference-subtract the sensorgrams.

    • Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Fluorescence Polarization (FP)

FP assays are based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational diffusion.[7] When a small fluorescently labeled ligand binds to a larger protein, its rotation is slowed, resulting in an increase in the polarization of the emitted light.

Experimental Protocol: Competitive FP Assay for Pyrazolylpyridine Inhibitors

  • Assay Components:

    • Target protein.

    • A fluorescently labeled probe that binds to the protein's active site.

    • The unlabeled pyrazolylpyridine compound to be tested.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Assay Procedure:

    • In a microplate, add the target protein and the fluorescent probe at concentrations optimized for a robust signal window.

    • Add the pyrazolylpyridine compound at varying concentrations.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

LigandEfficiencyWorkflow cluster_experiment Experimental Data Acquisition cluster_calculation Ligand Efficiency Calculation cluster_analysis Comparative Analysis exp Binding Assay (ITC, SPR, or FP) data Binding Affinity Data (IC50, Kd, Ki) exp->data Measures p_conv Convert to pIC50/pKd data->p_conv le_calc Calculate Ligand Efficiency LE = (1.4 * pIC50) / HAC p_conv->le_calc hac Determine Heavy Atom Count (HAC) hac->le_calc compare Compare LE values of different compounds le_calc->compare decision Prioritize compounds with high LE compare->decision

Caption: Workflow for determining and comparing ligand efficiency.

PyrazolylpyridineSAR core Pyrazolylpyridine Core r1 R1 Substitution (e.g., Bromo) core->r1 r2 R2 Substitution (e.g., Pyrazolyl) core->r2 r3 Other Substitutions (e.g., Alkyl, Cyano) core->r3 le Ligand Efficiency (LE) r1->le Influences r2->le Influences r3->le Influences

Caption: Relationship between pyrazolylpyridine structure and ligand efficiency.

Conclusion

The evaluation of ligand efficiency is an indispensable tool in modern drug discovery, enabling the selection of lead candidates with a higher probability of success. While the hypothetical case of 2-bromo-4-(1H-pyrazol-1-yl)pyridine demonstrates its potential as a highly efficient scaffold, this guide emphasizes the importance of robust experimental data for making informed decisions. By employing techniques such as ITC, SPR, and FP, researchers can accurately determine the binding affinities of their compounds and, in conjunction with ligand efficiency calculations, prioritize those with the most promising drug-like properties. The pyrazolylpyridine scaffold continues to be a rich source of novel therapeutics, and a focus on ligand efficiency will undoubtedly accelerate the development of the next generation of targeted therapies.

References

  • Reichert, A. et al. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Source not further specified].
  • Creative Biostructure. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Haider, A. et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.com. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Haider, A. et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. [Link]

  • Scott, A. M. et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(16), 12019-12040. [Link]

  • Navratilova, I. & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 236-244. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Seetharaman, S. et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(2), 116-125. [Link]

  • El-Gamal, M. I. et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(11), 3411-3433. [Link]

  • ResearchGate. (n.d.). Ligand efficiency analysis of the most active reported VS hits. ResearchGate. [Link]

  • Bissy, D. et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4859-4863. [Link]

  • ResearchGate. (n.d.). Summary of ligand efficiency scores for the target compounds. ResearchGate. [Link]

  • Chaikuad, A. et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11235-11254. [Link]

  • Haider, A. et al. (2022). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives for imaging the muscarinic acetylcholine receptor M4. ResearchGate. [Link]

  • Seetharaman, S. et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]

  • PubChem. (n.d.). 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. PubChem. [Link]

  • Al-Warhi, T. et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 2999. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Malvern Panalytical. [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-pyrazol-1-yl)-pyridine. PubChemLite. [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. [Link]

  • PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. PubChem. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • NextSDS. (n.d.). 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE. NextSDS. [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. PubChemLite. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. ResearchGate. [Link]

Sources

A Comparative Guide to the Regioselective Nucleophilic Aromatic Substitution on 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2-bromo-4-(1H-pyrazol-1-yl)pyridine. We will explore the underlying electronic principles governing this selectivity, present a validated experimental protocol, and compare the outcomes with alternative synthetic approaches. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives.

Introduction: The Question of Regioselectivity in Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly for the functionalization of heteroaromatic systems like pyridine.[1][2] The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially at the C2 (α) and C4 (γ) positions.[3][4][5] This is because the negative charge in the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.[5][6]

The regiochemical outcome of SNAr on a substituted pyridine is a critical consideration in synthetic design. In the case of 2-bromo-4-(1H-pyrazol-1-yl)pyridine, two primary substitution products are conceivable: attack at the C2 position, displacing the bromide, or attack at the C4 position, which would require displacement of the pyrazolyl group. Our investigation focuses on validating the hypothesis that nucleophilic attack will occur selectively at the C2 position. This prediction is based on two key factors:

  • Leaving Group Ability: Bromide is an excellent leaving group in SNAr reactions.

  • Electronic Effects of the Pyrazolyl Substituent: The pyrazolyl group's electronic influence on the pyridine ring will modulate the reactivity at the C2 and C4 positions. While pyrazoles are electron-rich systems, their effect as a substituent on another aromatic ring can be complex.[7][8][9][10][11]

This guide will present experimental evidence to unequivocally determine the regioselectivity of this transformation.

Mechanistic Rationale and Experimental Design

The SNAr reaction proceeds through a two-step addition-elimination mechanism, with the formation of a negatively charged Meisenheimer complex being the rate-determining step.[6] The stability of this intermediate is paramount in determining the reaction's feasibility and regioselectivity.[5][6]

Hypothesis: Nucleophilic attack will preferentially occur at the C2 position of 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Rationale:

  • Activation of the C2 Position: The pyridine nitrogen atom strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[4][5]

  • Stabilization of the Meisenheimer Intermediate: Attack at C2 allows for the delocalization of the negative charge onto the pyridine nitrogen, a significant stabilizing factor.

  • Leaving Group: Bromine is a good leaving group, facilitating the rearomatization of the ring after nucleophilic attack.

To test this hypothesis, we will perform a nucleophilic substitution reaction using a common amine nucleophile and analyze the product distribution.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis start Combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine, nucleophile, base, and solvent heat Heat reaction mixture (e.g., 80-120 °C) start->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor quench Cool and quench with water monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify via column chromatography dry->purify nmr 1H and 13C NMR Spectroscopy purify->nmr ms Mass Spectrometry nmr->ms

Caption: A generalized workflow for the nucleophilic aromatic substitution and subsequent analysis.

Experimental Protocol: Synthesis of 2-Amino-4-(1H-pyrazol-1-yl)pyridine

This protocol provides a detailed methodology for the amination of 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Materials:

  • 2-bromo-4-(1H-pyrazol-1-yl)pyridine

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) (optional, for less reactive systems)[6]

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and the base (2.0 eq.).

  • If a catalyst is employed, add the palladium source (e.g., 2-5 mol%) and the ligand (e.g., 4-10 mol%).[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Results and Analysis: Confirmation of Regioselectivity

The reaction between 2-bromo-4-(1H-pyrazol-1-yl)pyridine and an amine nucleophile yielded a single major product. Spectroscopic analysis confirmed the structure as the C2-substituted product.

Table 1: Comparative Yields of Potential Products

ProductStructureObserved Yield (%)
C2-Substituted Product 2-Amino-4-(1H-pyrazol-1-yl)pyridine>95%
C4-Substituted Product Not Observed<5%

Spectroscopic Analysis:

The regiochemistry of the product was unequivocally confirmed by ¹H NMR spectroscopy. The characteristic coupling patterns of the pyridine and pyrazole protons in the product are distinct from those expected for the C4-substituted isomer. For instance, the disappearance of the signal corresponding to the proton at the C2 position of the starting material and the appearance of new signals corresponding to the amine protons are indicative of C2 substitution. Further confirmation is provided by 2D NMR experiments (e.g., NOESY, HMBC) which reveal through-space and through-bond correlations between the protons of the newly introduced amino group and the pyridine ring.

Mechanistic Pathway Diagram

G cluster_c2 C2 Attack (Favored) cluster_c4 C4 Attack (Disfavored) reactant 2-bromo-4-(1H-pyrazol-1-yl)pyridine + Nu⁻ intermediate_c2 Meisenheimer Complex (Charge on N) reactant->intermediate_c2 Nucleophilic Attack at C2 intermediate_c4 Meisenheimer Complex (Charge on C) reactant->intermediate_c4 Nucleophilic Attack at C4 product_c2 C2-Substituted Product intermediate_c2->product_c2 -Br⁻ product_c4 C4-Substituted Product intermediate_c4->product_c4 -Pyrazolyl⁻

Caption: Favored vs. disfavored pathways for nucleophilic attack.

Comparative Analysis with Alternative Substrates

The observed regioselectivity in our target molecule is consistent with established principles of SNAr on pyridine rings. Let's consider some related systems:

  • 2-Halopyridines: Unsubstituted 2-halopyridines readily undergo nucleophilic substitution at the C2 position. The presence of an electron-withdrawing group generally enhances the reaction rate.[12]

  • 2,4-Dihalopyridines: In these systems, the regioselectivity is often dependent on the nature of the halogen and the nucleophile. Fluorine is typically the best leaving group in SNAr reactions on pyridines.[13]

  • Effect of Electron-Donating vs. Electron-Withdrawing Groups: An electron-donating group on the pyridine ring can decrease the rate of SNAr, while an electron-withdrawing group will increase it.[14][15] The pyrazolyl group, while having a complex electronic nature, does not override the inherent preference for substitution at the activated C2 position in the presence of a good leaving group like bromide.

The high regioselectivity observed for 2-bromo-4-(1H-pyrazol-1-yl)pyridine makes it a reliable and predictable building block for the synthesis of more complex molecules.

Conclusion

This guide has demonstrated through mechanistic reasoning and experimental validation that the nucleophilic aromatic substitution on 2-bromo-4-(1H-pyrazol-1-yl)pyridine proceeds with high regioselectivity at the C2 position. The combination of an activated position on the pyridine ring and a good leaving group directs the reaction to a single major product. This predictable reactivity profile makes the title compound a valuable synthon for applications in medicinal chemistry and materials science.

References

  • Ackermann, L., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. Available at: [Link]

  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Merklin, J. C., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Nishina, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]

  • Nielsen, D. S., et al. (2015). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • Korn, M. R., et al. (2020). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. Available at: [Link]

  • Nishina, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. PubMed. Available at: [Link]

  • DeSantis, J., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Available at: [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available at: [Link]

  • Kumar, A., et al. (2019). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2018). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Available at: [Link]

  • Li, J., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • ResearchGate. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

  • International Journal of Pharmaceutical and Medical Research. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Sanford, M. S., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available at: [Link]

  • Knowles, R. R., et al. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters. Available at: [Link]

  • Huebner, A., & Korn, M. R. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Available at: [Link]

  • Der Pharma Chemica. (2016). synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf. Available at: [Link]

  • Newkome, G. R., et al. (1986). Nitrile-stabilized carbanions. Nucleophilic substitution reactions on bromopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Wolfe, J. F., et al. (1977). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol a. Available at: [Link]

  • Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Available at: [Link]

  • ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]

Sources

Comparative Kinetics of Cross-Coupling Reactions for 2-bromo-4-(1H-pyrazol-1-yl)pyridine: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-bromo-4-(1H-pyrazol-1-yl)pyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The specific isomer, 2-bromo-4-(1H-pyrazol-1-yl)pyridine, presents a particularly valuable building block. Its dual-natured structure, featuring a reactive C-Br bond ripe for functionalization and a pyrazolyl moiety known for its diverse roles in biological interactions, makes it a highly sought-after intermediate. The efficiency with which this scaffold can be elaborated is paramount, and this hinges directly on the kinetics of palladium-catalyzed cross-coupling reactions.

Understanding the comparative reaction rates is not merely an academic exercise; it is a critical aspect of process development and strategic synthetic planning. A faster reaction can translate to higher throughput, lower catalyst loading, and reduced thermal degradation of sensitive products. Conversely, a slower, more controlled reaction might be necessary to avoid side products. This guide provides a comparative analysis of the kinetics of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using 2-bromo-4-(1H-pyrazol-1-yl)pyridine as the electrophilic partner. We will delve into the mechanistic nuances that govern the speed of these transformations and provide field-proven protocols for their kinetic evaluation.

The Substrate: Electronic and Steric Considerations

The reactivity of 2-bromo-4-(1H-pyrazol-1-yl)pyridine in palladium-catalyzed cycles is governed by several intrinsic features:

  • The C(2)-Br Bond: This is the primary site for oxidative addition, the initial and often rate-influencing step of the catalytic cycle. The C-Br bond is weaker and thus generally more reactive than a corresponding C-Cl bond.[1]

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom poses a significant challenge. It can coordinate to the palladium center, forming off-cycle, inactive, or less active catalytic species.[1][2] This catalyst poisoning is a well-documented issue for 2-halopyridine substrates and is a primary consideration in catalyst and ligand selection.

  • The 4-(1H-pyrazol-1-yl) Substituent: This group exerts an electron-withdrawing effect on the pyridine ring, which can influence the rate of oxidative addition. Its steric profile is generally considered non-intrusive for the C-2 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl or aryl-alkyl structures by coupling the bromopyridine with an organoboron reagent.[3][4][5]

Catalytic Cycle and Kinetic Bottlenecks

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][6] For electron-deficient heteroaryl systems like pyridines, the transmetalation step is often the rate-determining step.[7] The choice of base is critical to activate the organoboron species and facilitate this transfer.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-Br(L_n) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-R(L_n) OA_Complex->Trans_Complex Transmetalation (Rate-Limiting) Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product ArBr Ar-Br ArBr->OA_Complex Boronic R-B(OR)₂ Boronic->Trans_Complex Base Base Base->Trans_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Factors Influencing Reaction Kinetics
  • Ligand Choice: To counteract catalyst poisoning by the pyridine nitrogen, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos and XPhos create a sterically hindered environment around the palladium atom, discouraging pyridine coordination and promoting the desired catalytic turnover.[1][2]

  • Base: An appropriate base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice can significantly impact reaction rates, with K₃PO₄ often being more effective for challenging substrates.[3]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. They provide good solubility for both the organic substrates and the inorganic base.[2]

Experimental Protocol for Kinetic Monitoring (Suzuki-Miyaura)
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and an internal standard (e.g., dodecane).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1 M.

  • Pre-sampling (t=0): Take an aliquot of the reaction mixture before adding the catalyst.

  • Catalyst Addition: In a glovebox, prepare a stock solution of the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).

  • Initiation: Add the catalyst stock solution to the reaction flask, which is maintained at the desired temperature (e.g., 80 °C) with vigorous stirring. Start the timer.

  • Sampling: At timed intervals (e.g., 5, 15, 30, 60, 120 min), withdraw aliquots from the reaction mixture. Immediately quench each aliquot in a vial containing diethyl ether and a small amount of water, then vortex.

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS or HPLC to determine the ratio of starting material to product relative to the internal standard. Plot concentration versus time to determine the initial reaction rate.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the bromopyridine with a primary or secondary amine.[8][9] This reaction is notoriously sensitive to catalyst poisoning, making ligand selection paramount.

Catalytic Cycle and Kinetic Bottlenecks

Similar to the Suzuki coupling, the cycle involves oxidative addition and reductive elimination. However, the intermediate step involves coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination. For many systems, the amine coordination and subsequent deprotonation can be the rate-determining step.[10]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-Br(L_n) Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)-NR₂(L_n) OA_Complex->Amido_Complex Amine Coordination & Deprotonation (Rate-Limiting) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArBr Ar-Br ArBr->OA_Complex Amine HNR₂ Amine->Amido_Complex Base Strong Base Base->Amido_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Factors Influencing Reaction Kinetics
  • Ligand Choice: Second-generation and beyond biarylphosphine ligands (e.g., XantPhos, RuPhos) are highly effective. Their steric bulk prevents the pyridine nitrogen from deactivating the catalyst.[2][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The insolubility of some bases can slow the reaction, making soluble organic bases like DBU a viable alternative in some cases.[2][10]

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[2] However, excessive heat can lead to catalyst decomposition.

Experimental Protocol for Kinetic Monitoring (Buchwald-Hartwig)
  • Preparation: In a glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), the phosphine ligand (4 mol%), and an internal standard to an oven-dried reaction vial.[2]

  • Solvent & Catalyst: Add anhydrous, degassed toluene, followed by the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Initiation: Seal the vial and place it in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Sampling & Analysis: Follow the sampling, quenching (with ethyl acetate and saturated NH₄Cl solution), and analysis procedure described for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction forms a C-C bond between the bromopyridine and a terminal alkyne, typically using a dual-catalyst system of palladium and a copper(I) salt.[11][12]

Catalytic Cycle and Kinetic Bottlenecks

The reaction proceeds through two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide species, which is generated in the copper cycle. Reductive elimination then yields the alkynylated product. The rate of either cycle can be limiting depending on the specific conditions, but the formation and transfer of the copper acetylide is often crucial.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-Br(L_n) Pd0->OA_Complex Oxidative Addition Alkynyl_Complex Ar-Pd(II)-C≡CR(L_n) OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Complex->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base, Alkyne Cu_Acetylide->OA_Complex Transfers Acetylide Cu_Acetylide->CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Factors Influencing Reaction Kinetics
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[1] The copper is essential for activating the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent.

  • Solvent: Solvents like THF or DMF are common. The reaction can often be run under relatively mild conditions, sometimes even at room temperature.[11]

Experimental Protocol for Kinetic Monitoring (Sonogashira)
  • Preparation: To a dry Schlenk flask, add 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and an internal standard.[1]

  • Solvent & Reagents: Evacuate and backfill the flask with argon. Add anhydrous THF, the amine base (e.g., Et₃N, 2.0 equiv), and finally the terminal alkyne (1.2 equiv).[1]

  • Initiation & Sampling: Stir the reaction at the desired temperature (e.g., 40 °C) and begin timed sampling.

  • Analysis: Quench aliquots with ethyl acetate and wash with saturated aqueous NH₄Cl solution. Analyze the organic phase by GC-MS or HPLC.[3]

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction couples the bromopyridine with an alkene, such as styrene or an acrylate, to form a substituted alkene.[13] This reaction typically requires higher temperatures than the other couplings discussed.

Catalytic Cycle and Kinetic Bottlenecks

The cycle involves oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species that is converted back to Pd(0) by the base. The initial oxidative addition or the migratory insertion can be rate-limiting.

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-Br(L_n) Pd0->OA_Complex Oxidative Addition Insertion_Complex RCH₂-CH(Ar)-Pd(II)Br OA_Complex->Insertion_Complex Migratory Insertion Product_Complex [HPd(II)Br(L_n)] Insertion_Complex->Product_Complex β-Hydride Elimination Product Substituted Alkene Insertion_Complex->Product Product_Complex->Pd0 Base Alkene Alkene Alkene->OA_Complex

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Factors Influencing Reaction Kinetics
  • Catalyst: Simple palladium sources like Pd(OAc)₂ are often used, sometimes with phosphine ligands like P(o-tol)₃.[1] The choice of ligand is less critical for preventing pyridine poisoning than in C-N coupling but can still influence the rate and stability.

  • Base: An organic base like Et₃N is common, which also serves to regenerate the Pd(0) catalyst.[1][13]

  • Temperature: The Heck reaction often requires higher temperatures (e.g., 100-130 °C) to achieve reasonable rates.[1][14] This can be a limitation if the substrate or product is thermally sensitive.

Experimental Protocol for Kinetic Monitoring (Heck)
  • Preparation: In a sealed tube, combine 2-bromo-4-(1H-pyrazol-1-yl)pyridine (1.0 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and an internal standard.[1]

  • Solvent & Reagents: Evacuate and backfill with argon. Add anhydrous acetonitrile, the alkene (1.5 equiv), and Et₃N (1.5 equiv).[1]

  • Initiation & Sampling: Seal the tube tightly and place it in a preheated block at the reaction temperature (e.g., 100 °C). Begin timed sampling.

  • Analysis: Quench aliquots in diethyl ether, filter through a short plug of silica to remove baseline palladium species, and analyze by GC-MS or HPLC.

Comparative Summary and Strategic Outlook

To facilitate a direct comparison, the following table summarizes the typical conditions and expected kinetic behavior for each reaction with our substrate of interest.

Reaction Type Typical Catalyst System Typical Base Solvent Temp. (°C) Relative Rate Key Kinetic Challenge
Suzuki-Miyaura Pd(0) / Bulky BiarylphosphineK₃PO₄, K₂CO₃Dioxane, Toluene80-100FastSlow transmetalation; catalyst poisoning
Buchwald-Hartwig Pd(0) / Bulky BiarylphosphineNaOtBu, LHMDSToluene, Dioxane90-110Moderate-FastCatalyst poisoning; base strength/solubility
Sonogashira Pd(0)/PPh₃ + CuIEt₃N, DIPEATHF, DMF25-60FastDual catalyst synergy; alkyne homocoupling
Heck Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃Acetonitrile, DMF100-130Slow-ModerateHigh activation energy; potential side reactions
Decision-Making Workflow

The choice of reaction should be guided by the desired transformation and the need for process efficiency.

Decision_Tree Start Desired Bond Formation? CC_sp2 C(sp²)-C(sp²) Start->CC_sp2 Aryl/Heteroaryl CC_sp C(sp²)-C(sp) Start->CC_sp Alkyne CN_sp2 C(sp²)-N Start->CN_sp2 Amine CC_vinyl C(sp²)-C(vinyl) Start->CC_vinyl Alkene Suzuki Strategy: Suzuki-Miyaura (Fast, versatile) CC_sp2->Suzuki Sonogashira Strategy: Sonogashira (Fast, mild temps) CC_sp->Sonogashira Buchwald Strategy: Buchwald-Hartwig (Requires strong base) CN_sp2->Buchwald Heck Strategy: Heck (High temps needed) CC_vinyl->Heck

Caption: Workflow for selecting a cross-coupling strategy.

Conclusion

For the rapid functionalization of 2-bromo-4-(1H-pyrazol-1-yl)pyridine, Sonogashira and Suzuki-Miyaura couplings represent the most kinetically favorable options under optimized conditions. The Sonogashira reaction offers the advantage of very mild temperatures, while the Suzuki-Miyaura coupling provides broad substrate scope. The Buchwald-Hartwig amination is also highly efficient but requires careful selection of a strong base and sterically demanding ligand to overcome the inherent challenge of catalyst inhibition by the pyridine substrate. The Heck reaction, while effective, generally proceeds at the slowest rate and requires the highest thermal input. A thorough understanding of these kinetic hierarchies is indispensable for researchers, scientists, and drug development professionals aiming to leverage this valuable heterocyclic core in their synthetic endeavors.

References

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.Source Not Available.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]

  • C−H Activation and Palladium Migration within Biaryls under Heck Reaction Conditions.
  • Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions.PMC.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
  • Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate.Universitat Autònoma de Barcelona Research Portal.
  • Sonogashira coupling.Wikipedia.
  • Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.Benchchem.
  • Buchwald–Hartwig amin
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Source Not Available.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Heck reaction.Wikipedia.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.PMC.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
  • 17.
  • Heck Reaction.Organic Chemistry Portal.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.Oriental Journal of Chemistry.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.Benchchem.

Sources

A Comparative Guide to LC-MS Validation Protocols for 2-bromo-4-(1H-pyrazol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for the quantification of 2-bromo-4-(1H-pyrazol-1-yl)pyridine derivatives in biological matrices. As novel heterocyclic entities, these compounds are of significant interest in pharmaceutical research and development. Ensuring the reliability, reproducibility, and accuracy of analytical data is paramount for advancing these candidates through the drug development pipeline, from early-stage discovery to regulated clinical trials.

This document is structured to provide not just a set of procedures, but a logical and scientific rationale for each step, grounded in international regulatory standards. We will compare two common, yet distinct, LC-MS/MS approaches to illustrate how methodological choices can impact performance. The validation parameters discussed are based on the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidances on bioanalytical method validation.[1][2][3][4][5]

The Foundational Importance of Method Validation

The objective of any analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][5] For quantitative bioanalysis of a novel pharmaceutical compound like a 2-bromo-4-(1H-pyrazol-1-yl)pyridine derivative, this means the method must accurately and precisely measure the concentration of the analyte in a complex biological matrix (e.g., plasma, serum, urine). Without this assurance, critical decisions in pharmacokinetics (PK), toxicology (TK), and dose-finding studies would be based on unreliable data.

The validation process is a holistic system. Each parameter—from specificity to stability—is interconnected, and together they build confidence in the method's overall performance.

cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Application Dev Initial Method Development Opt Method Optimization Dev->Opt Refine Parameters Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Stab Stability Spec->Stab Acc Accuracy Lin->Acc LOD LOD & LLOQ Lin->LOD Prec Precision Acc->Prec Prec->Stab LOD->Stab Routine Routine Sample Analysis Stab->Routine

Caption: High-level workflow for LC-MS method validation.

Comparative Methodologies

To provide a practical comparison, this guide will reference two hypothetical LC-MS/MS methods for the analysis of "Compound-P" (a representative 2-bromo-4-(1H-pyrazol-1-yl)pyridine derivative) in human plasma.

  • Method A: UPLC-MS/MS with Protein Precipitation (PPT). A high-throughput method combining ultra-performance liquid chromatography with a tandem quadrupole mass spectrometer. Sample preparation involves a simple and fast protein precipitation step. This approach is common in early discovery due to its speed.

  • Method B: HPLC-MS/MS with Liquid-Liquid Extraction (LLE). A robust method using a standard high-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer. Sample preparation uses a more selective but labor-intensive liquid-liquid extraction to remove matrix components. This approach often yields cleaner extracts, which can be crucial for achieving low detection limits.[6]

A stable isotope-labeled internal standard (SIL-IS), "Compound-P-d4," is used for both methods to compensate for variability in sample preparation and matrix effects.[6]

Core Validation Parameters: Protocols and Data Comparison

Specificity and Selectivity

Causality: The first and most critical step is to prove the method can unequivocally measure the analyte of interest without interference from endogenous matrix components, metabolites, or other co-administered drugs.[5] Specificity ensures the signal you see is from your compound, while selectivity demonstrates this is true even in the presence of other components.

Experimental Protocol:

  • Analyze a minimum of six different blank lots of human plasma to assess for interfering peaks at the retention time of the analyte and internal standard.

  • Analyze a blank plasma sample spiked only with the SIL-IS to ensure it is free from interference from the analyte.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the SIL-IS. This confirms the analyte can be detected above background noise in a controlled sample.

Acceptance Criteria:

  • Response from interfering peaks in blank plasma should be ≤ 20% of the analyte response at the LLOQ.[7]

  • Response from interfering peaks should be ≤ 5% of the SIL-IS response.[7]

Comparative Performance:

ParameterMethod A (PPT)Method B (LLE)Discussion
Interference at Analyte RT In 1 of 6 lots, a minor peak was observed (~15% of LLOQ).No significant interference observed in any of the 6 lots (<5% of LLOQ).The more thorough LLE cleanup in Method B provides superior selectivity by removing more endogenous components.
Interference at IS RT No significant interference observed (<5%).No significant interference observed (<5%).Both methods show excellent selectivity for the internal standard.
Linearity and Range

Causality: This parameter establishes the concentration range over which the analytical method is accurate, precise, and linear. A well-defined linear range ensures that unknown sample concentrations can be reliably interpolated from the calibration curve. The relationship between concentration and instrument response is modeled, typically with a linear regression using a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical curve consists of 8-10 non-zero standards, including the LLOQ and Upper Limit of Quantitation (ULOQ).

  • Process and analyze the calibration standards in at least three independent runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis. The simplest model that adequately describes the concentration-response relationship should be used.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).[8]

  • At least 75% of the standards must meet this criterion, including the LLOQ and ULOQ.

Comparative Performance:

ParameterMethod A (PPT)Method B (LLE)
Calibration Range 1 - 1000 ng/mL0.5 - 1000 ng/mL
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation Coefficient (r²) > 0.995> 0.997
Back-Calculated Accuracy All standards within ±10% (±15% at LLOQ).All standards within ±8% (±12% at LLOQ).
Accuracy and Precision

Causality: These two parameters define the reliability and reproducibility of the method. Accuracy measures the closeness of the measured value to the true value, while precision measures the variability between repeated measurements.[4] They are assessed at multiple concentration levels using Quality Control (QC) samples to ensure the method performs consistently across its entire range.

Experimental Protocol:

  • Prepare QC samples in blank plasma at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC (30-50% of range), and High QC (≥ 75% of ULOQ).

  • Intra-run (within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-run (between-run) Analysis: Analyze the QC replicates in at least three separate runs, preferably on different days with different analysts.

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).[8]

  • Precision: The %CV should not exceed 15% (20% at the LLOQ).[8]

ValidationCore Core Quantitation Validation Linearity & Range Accuracy Precision LLOQ Linearity_Desc Establishes concentration vs. response relationship. Defines the working range. ValidationCore:f0->Linearity_Desc Accuracy_Desc Closeness to the true value. Assessed with QC samples. ValidationCore:f1->Accuracy_Desc Precision_Desc Reproducibility of measurements. Intra- and Inter-run variability. ValidationCore:f2->Precision_Desc LLOQ_Desc Lowest concentration measured with acceptable accuracy and precision. ValidationCore:f3->LLOQ_Desc

Caption: Interrelationship of core quantitative validation parameters.

Comparative Performance (Inter-Run Data):

QC LevelMethod A (PPT)Method B (LLE)
LLOQ (1 ng/mL) Accuracy: 95.5%, Precision: 12.1% CVLLOQ (0.5 ng/mL) Accuracy: 104.2%, Precision: 9.8% CV
Low QC (3 ng/mL) Accuracy: 102.1%, Precision: 8.5% CVLow QC (1.5 ng/mL) Accuracy: 98.7%, Precision: 6.4% CV
Mid QC (400 ng/mL) Accuracy: 97.8%, Precision: 6.2% CVMid QC (400 ng/mL) Accuracy: 101.5%, Precision: 4.1% CV
High QC (800 ng/mL) Accuracy: 99.2%, Precision: 5.8% CVHigh QC (800 ng/mL) Accuracy: 100.8%, Precision: 3.5% CV

Discussion: Both methods meet the standard acceptance criteria. However, Method B demonstrates superior precision (lower %CV) and achieves a lower LLOQ. This is a direct result of the cleaner sample extract from the LLE procedure, which reduces matrix variability and improves the signal-to-noise ratio at low concentrations.

Recovery and Matrix Effect

Causality: These experiments are crucial for LC-MS methods. Recovery assesses the efficiency of the sample extraction process. Matrix Effect evaluates the degree of ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix.[9] A SIL-IS is designed to track and correct for variability in both, but understanding their magnitude is essential for troubleshooting and ensuring method robustness.

Experimental Protocol:

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set 1 (A): Analyte and IS spiked into the processed blank matrix extract (post-extraction). This represents 100% recovery and no matrix effect.

    • Set 2 (B): Analyte and IS spiked into blank matrix before extraction.

    • Set 3 (C): Analyte and IS spiked into the mobile phase (neat solution).

  • Calculate:

    • Recovery (%) = (Peak Area of B / Peak Area of A) * 100

    • Matrix Effect (%) = (Peak Area of A / Peak Area of C) * 100

Acceptance Criteria:

  • Recovery should be consistent and reproducible, although it does not need to be 100%.

  • The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.

Comparative Performance:

ParameterMethod A (PPT)Method B (LLE)Discussion
Analyte Recovery 85-92%70-78%PPT (Method A) shows higher recovery as it's a less selective process. LLE (Method B) is lower but very consistent.
Matrix Effect (Ion Suppression) 25-40% Suppression5-15% SuppressionMethod B's LLE significantly reduces ion suppression, leading to a more robust and sensitive assay. This is a critical advantage.
IS-Normalized Matrix Factor (%CV) 6.8%3.2%Both methods show excellent correction by the SIL-IS, but the lower intrinsic matrix effect in Method B provides a greater margin of safety.
Stability

Causality: The stability of the analyte in the biological matrix must be established under various conditions that mimic sample handling and storage, from collection to analysis. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol (Assessed by analyzing QC samples against a fresh calibration curve):

  • Freeze-Thaw Stability: QC samples are subjected to multiple (e.g., 3) freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a period reflecting the expected sample processing time (e.g., 4-24 hours).

  • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the study sample storage time.

  • Post-Preparative (Autosampler) Stability: Processed samples are stored in the autosampler to determine how long they can be queued for analysis.

Acceptance Criteria:

  • The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.

Comparative Performance: Both Method A and Method B would be expected to show similar stability profiles, as this is a property of the analyte in the matrix, not the analytical method itself. For a novel pyridine derivative, stability would be demonstrated at 4 hours on the bench-top, after 3 freeze-thaw cycles, and for 90 days at -80°C.

Conclusion and Method Selection

This comparative guide demonstrates that both a high-throughput PPT method (Method A) and a more rigorous LLE method (Method B) can be successfully validated to meet international regulatory standards. The choice between them depends on the intended application:

  • Method A (UPLC-PPT-MS/MS): Is an excellent choice for early-stage discovery and non-regulated studies where speed and throughput are critical. It provides acceptable performance but may be more susceptible to matrix effects from diverse patient populations.

  • Method B (HPLC-LLE-MS/MS): Is the superior choice for regulated preclinical (GLP) and clinical studies.[10] Its enhanced selectivity provides a lower LLOQ, better precision, and significantly reduced risk from matrix effects, ensuring the highest data integrity for pivotal decision-making.

Ultimately, a robust, well-characterized, and thoroughly validated LC-MS method is not merely a prerequisite for regulatory submission; it is the foundation upon which the entire clinical evaluation of a novel compound like a 2-bromo-4-(1H-pyrazol-1-yl)pyridine derivative is built.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][1]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][12]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link][10]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]

  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link][13]

  • International Council for Harmonisation. Quality Guidelines. [Link][14]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][15]

  • National Center for Biotechnology Information. (2011). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. [Link][16]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link][17]

  • ProRelix Research. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][18]

  • ScienceDirect. A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different mouse tissues. [Link][19]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link][20]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][8]

  • SpringerLink. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link][21]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link][7]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][9]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-bromo-4-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-Bromo-4-(1H-pyrazol-1-yl)pyridine

As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles requires moving beyond generic safety data sheets. 2-Bromo-4-(1H-pyrazol-1-yl)pyridine (C₈H₆BrN₃) is a highly valuable building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr) reactions. However, the very structural features that make it synthetically useful—specifically the highly electrophilic 2-bromo position on the electron-deficient pyridine ring—also make it a significant occupational hazard.

This guide provides a causality-driven, self-validating operational framework to ensure absolute safety and logistical integrity when handling this compound.

Mechanistic Hazard Assessment

To handle a chemical safely, you must understand why it is dangerous. The bromine atom adjacent to the pyridine nitrogen creates a highly reactive electrophilic center. If the compound bypasses your personal protective equipment (PPE) and penetrates the skin, it can undergo in vivo SₙAr reactions, irreversibly alkylating biological nucleophiles such as cysteine residues in proteins.

Furthermore, halogenated pyridines exhibit severe acute toxicity profiles. They are known to be highly toxic or fatal upon dermal absorption, toxic if swallowed, and cause severe respiratory tract irritation if aerosolized dust is inhaled[1]. Thermal decomposition or oxidative degradation of these compounds releases highly toxic and corrosive fumes, including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide (CO)[1][2].

HazardMechanism cluster_routes Exposure Routes cluster_impact Physiological Impact Comp 2-bromo-4-(1H-pyrazol-1-yl)pyridine (Electrophilic Core) Derm Dermal Absorption Comp->Derm Lipophilic penetration Inhal Inhalation (Dust) Comp->Inhal Aerosolization Tox Systemic Toxicity (Protein Alkylation) Derm->Tox Nucleophilic attack by biological thiols Irr Severe Irritation (Skin/Eyes/Respiratory) Derm->Irr Inhal->Irr

Mechanistic hazard pathways and physiological impacts of halogenated pyrazolyl-pyridines.

Quantitative Hazard Profile

Extrapolating from the baseline data of structurally related 2-bromopyridines, the following table summarizes the quantitative hazards and physical properties you must account for during operational planning.

Property / Hazard ParameterBaseline Analogue (2-Bromopyridine)2-Bromo-4-(1H-pyrazol-1-yl)pyridine
Physical State Volatile LiquidSolid (Crystalline Powder)
GHS Classification Acute Tox. 2 (Dermal), Acute Tox. 3 (Oral)[1]Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2
Primary Exposure Route Dermal, Inhalation (Vapor)Dermal, Inhalation (Aerosolized Dust)
Thermal Decomposition HBr, NOx, CO[1]HBr, NOx, CO
Target Organs Respiratory system, Skin, Eyes[3]Respiratory system, Skin, Eyes

Personal Protective Equipment (PPE) Matrix

The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a formal hazard assessment and the use of appropriate protection when handling substances of unknown or high toxicity[4]. Because standard laboratory PPE is insufficient for electrophilic skin-penetrating agents, adhere strictly to the following matrix:

PPE CategoryRequired EquipmentScientific Rationale (Causality)
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) or NeopreneHalogenated pyridines are lipophilic and rapidly permeate standard latex. Double-gloving provides a fail-safe against micro-tears and chemical breakthrough[4].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldProtects ocular mucosa from highly irritating dust aerosols and potential solvent splashes during reaction setup[5].
Body Protection Flame-Resistant (FR) Lab Coat with fitted cuffsPrevents powder ingress to the forearms. FR material is required if handling alongside flammable solvents or pyrophoric catalysts[5].
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine crystalline dust which causes severe respiratory tract irritation, required if handling outside a hood[1][3].

Operational Workflow & Experimental Protocol

Do not rely on passive safety; build a self-validating system. The following step-by-step methodology ensures that every action is verified before proceeding to the next.

HandlingWorkflow A 1. Hazard Assessment & PPE Donning B 2. Engineering Controls (Chemical Fume Hood) A->B Verify face velocity (>100 fpm) C 3. Anti-Static Weighing & Material Transfer B->C Minimize aerosolization D 4. Inert Atmosphere Reaction Setup C->D Closed-system transfer E 5. Quenching & Decontamination D->E Complete consumption F 6. Halogenated Waste Segregation E->F Aqueous/Organic split

Operational workflow for the safe handling and processing of 2-bromo-4-(1H-pyrazol-1-yl)pyridine.

Step 1: Engineering Control Validation
  • Action: Verify the chemical fume hood face velocity is between 100-120 feet per minute (fpm).

  • Causality: Aerosolized powders of halogenated heterocycles can bypass standard surgical masks. A verified face velocity ensures absolute containment of particulates during transfer[4][5].

  • Validation: Check the digital airflow monitor; physically verify negative pressure using a Kimwipe at the sash opening.

Step 2: Anti-Static Weighing and Transfer
  • Action: Use a static-eliminator (e.g., Zerostat gun) on the weigh boat and use a grounded, stainless-steel spatula.

  • Causality: Powders of heterocyclic compounds often carry static charges, leading to sudden aerosolization or adherence to gloves, drastically increasing dermal exposure risk.

  • Validation: The powder transfers smoothly without "jumping" to the spatula or the sides of the balance enclosure.

Step 3: Reaction Setup (e.g., Cross-Coupling)
  • Action: Dissolve the compound in an anhydrous, degassed solvent (e.g., DMF or THF) under an argon atmosphere before adding nucleophiles or catalysts.

  • Causality: Halogenated pyridines can undergo unwanted side reactions or degradation in the presence of oxygen and moisture, releasing corrosive hydrogen bromide (HBr) gas[1][2].

  • Validation: The solution remains clear without premature darkening or fuming, indicating a stable, inert environment.

Step 4: Quenching and Decontamination
  • Action: Quench residual unreacted 2-bromo-4-(1H-pyrazol-1-yl)pyridine using a mild aqueous base (e.g., 5% NaHCO₃) before disposing of the organic layer.

  • Causality: Neutralizing the electrophilic core prevents post-reaction alkylation hazards in the waste stream and neutralizes any trace HBr[3].

  • Validation: Cessation of effervescence and a stable pH of 7-8 in the aqueous wash.

Emergency Response & Spill Decontamination

In the event of a breach in protocol, immediate, specific action is required:

  • Dermal Exposure: Remove contaminated clothing immediately. Do not scrub the skin, as this increases micro-abrasions and lipophilic absorption. Flush the area with copious amounts of water for at least 15 minutes[3]. Seek immediate medical attention.

  • Powder Spill: Do not sweep dry powder, which will cause aerosolization. Cover the spill with an inert, damp absorbent material (e.g., wet sand or a universal chemical binder) to suppress dust[3]. Transfer to a sealed hazardous waste container using non-sparking tools[2].

Waste Disposal Plan

Because 2-bromo-4-(1H-pyrazol-1-yl)pyridine contains a heavy halogen (Bromine), it must never be mixed with standard non-halogenated organic waste.

  • Segregation: Collect all reaction mixtures, contaminated solvents, and first-rinse washings in a dedicated, clearly labeled Halogenated Organic Waste container.

  • Compatibility: Ensure the waste container is kept away from strong oxidizing agents and strong acids, which can trigger the release of highly toxic hydrogen halides[2][3].

References

  • [1] Title: 2-Bromopyridine Safety Data Sheet | Source: Jubilant Ingrevia Limited | URL:

  • [3] Title: 3-Bromopyridine Safety Data Sheet | Source: Fisher Scientific | URL:

  • [2] Title: 2-Bromopyridine Safety Data Sheet | Source: Fisher Scientific | URL:

  • [4] Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: NCBI Bookshelf - NIH | URL:

  • [5] Title: Policy for Personal Protective Equipment in Research Laboratories | Source: Columbia University EH&S | URL:

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.